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  • Product: 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene
  • CAS: 61827-59-6

Core Science & Biosynthesis

Foundational

1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene Compound Identification and Molecular Structure 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a highly substitute...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene

Compound Identification and Molecular Structure

1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a highly substituted aromatic compound that serves as a versatile intermediate in synthetic organic chemistry. Its utility stems from the unique electronic environment created by the interplay of electron-donating (methoxy, methyl) and electron-withdrawing (nitro, bromo) substituents. This arrangement allows for regioselective transformations, making it a valuable building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

The strategic placement of five substituents on the benzene ring creates a molecule with distinct reactive sites, enabling chemists to perform sequential modifications. The bromine atoms are amenable to cross-coupling reactions, the nitro group can be transformed into a variety of other functionalities, and the aromatic ring itself possesses a unique reactivity profile.

Caption: Molecular structure of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene.

IdentifierValue
IUPAC Name 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene
CAS Number 61827-59-6[1]
Molecular Formula C₈H₇Br₂NO₃[1][2]
Molecular Weight 324.95 g/mol [1][2]
InChI Key RBAJFFLBHVZCDY-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Properties

Physical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from supplier data and the behavior of structurally analogous compounds.

PropertyValue/ObservationRationale & Field Insights
Appearance Reported as a liquid; may be a low-melting solid.[2]Halogenated nitroaromatics of this molecular weight are often crystalline solids at room temperature. The "liquid" designation could indicate a low melting point or the presence of impurities. Researchers should anticipate that the material may solidify upon cooling.
Purity Commercially available at ≥98% purity.[2]Standard purity for a specialty chemical intermediate. For sensitive applications, such as catalysis or pharmaceutical synthesis, further purification via recrystallization or chromatography may be necessary to remove minor impurities that could interfere with subsequent reactions.
Solubility Expected to be soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), ethers (THF, Diethyl ether), and esters (Ethyl Acetate). Poorly soluble in water.The molecule is largely nonpolar due to the aromatic ring and bromine atoms. Its polarity is increased by the methoxy and nitro groups, but it lacks hydrogen-bonding capability, predicting poor aqueous solubility. This is typical for multifunctional aromatic intermediates.[3]
Storage Store at 2-8°C, sealed in a dry environment.[1]Refrigerated storage is recommended to minimize degradation over time, which can occur with nitroaromatics. Sealing under a dry atmosphere (e.g., with desiccant or under nitrogen/argon) prevents hydrolysis or reaction with atmospheric moisture.
Spectroscopic Analysis (Predicted)

No definitive, published spectra are available for this specific compound. However, a detailed prediction based on its functional groups provides a reliable analytical fingerprint for researchers.

TechniquePredicted FeaturesMechanistic Justification
¹H NMR ~7.5-8.0 ppm (s, 1H, Ar-H); ~3.9-4.1 ppm (s, 3H, -OCH₃); ~2.3-2.5 ppm (s, 3H, Ar-CH₃)The single aromatic proton is significantly deshielded due to the anisotropic effect of the nitro group and the inductive withdrawal of the adjacent bromine atom. The methoxy and methyl protons will appear as sharp singlets, as there are no adjacent protons to couple with.
¹³C NMR ~150-160 ppm (C-OCH₃); ~145-150 ppm (C-NO₂); ~110-140 ppm (4 additional quaternary Ar-C); ~120-130 ppm (Ar-CH); ~60-65 ppm (-OCH₃); ~15-20 ppm (Ar-CH₃)Six distinct aromatic carbon signals are expected. Carbons directly attached to electronegative atoms (O, N, Br) will be significantly shifted. The C-OCH₃ and C-NO₂ signals will be downfield. The methoxy and methyl carbon signals will appear in their characteristic upfield regions.
IR (cm⁻¹) ~1520-1560 (asymmetric -NO₂ stretch); ~1340-1360 (symmetric -NO₂ stretch); ~1250 (C-O ether stretch); ~550-650 (C-Br stretch)The two strong absorbances for the nitro group are highly characteristic and are the most diagnostic peaks in the IR spectrum. The presence of the ether and C-Br bonds will also be evident.
Mass Spec (EI) M⁺ peak at m/z ~325 with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio).The isotopic signature of dibromination is unambiguous and serves as a primary confirmation of the compound's elemental composition. Common fragmentation patterns would include the loss of NO₂, OCH₃, and Br.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis logically begins with a commercially available, substituted benzene and proceeds through sequential bromination and nitration steps. The order of these reactions is critical to achieve the desired regiochemistry. A logical precursor is 3-methylanisole (m-cresol methyl ether).

Figure 2: Proposed Synthetic Workflow Start 3-Methylanisole Step1 Dibromination (Br₂, Acetic Acid) Start->Step1 Intermediate 2,6-Dibromo-3-methylanisole Step1->Intermediate Step2 Nitration (HNO₃, H₂SO₄) Intermediate->Step2 Product 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene Step2->Product

Caption: A plausible two-step synthesis from 3-methylanisole.

Causality of Experimental Design:

  • Starting Material Selection: 3-methylanisole is chosen because the methyl and methoxy groups are ortho-, para-directing. The methoxy group is a more powerful activating group than the methyl group.

  • Step 1: Dibromination: Bromination is performed first. The powerful ortho-, para-directing methoxy group will direct the two bromine atoms to its ortho positions (C2 and C6), overcoming the directing effect of the methyl group. This step establishes the 1,3-dibromo relationship relative to the methoxy group.

  • Step 2: Nitration: With the 2, 4, and 6 positions blocked (relative to the methoxy group), nitration is the final step. The remaining open position, C5, is activated by the ortho-methoxy group and is the only sterically accessible position for the incoming nitro group. This step is regiochemically controlled by the existing substituents.

Exemplary Synthetic Protocol

This protocol is a representative example based on standard procedures for reactions of this type.[4][5]

Step 1: Synthesis of 2,6-Dibromo-3-methylanisole

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 3-methylanisole (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add a solution of bromine (2.1 eq) in glacial acetic acid via the dropping funnel over 1-2 hours, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by pouring it into a cold aqueous solution of sodium bisulfite to destroy excess bromine.

  • Extract the product with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude dibrominated intermediate.

Step 2: Synthesis of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene

  • To a clean, dry flask, add concentrated sulfuric acid and cool to 0°C in an ice-salt bath.

  • Slowly add the crude 2,6-Dibromo-3-methylanisole from the previous step while stirring, maintaining the temperature at 0°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.

  • Add the cold nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction at 0-5°C for 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

Purification Protocol: Recrystallization
  • Select an appropriate solvent system. A mixed solvent system like ethanol/water or a single solvent like isopropanol is a good starting point. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolve the crude, air-dried product in a minimum amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Chemical Reactivity and Synthetic Utility

The reactivity of this molecule is governed by the complex interplay of its five substituents.

The Aromatic Core: Substitution Reactions
  • Electrophilic Aromatic Substitution (EAS): The benzene ring is heavily deactivated towards further electrophilic attack.[3] The three potent electron-withdrawing groups (two bromines and a nitro group) create a highly electron-deficient ring, making reactions like Friedel-Crafts or further halogenation extremely challenging and requiring harsh conditions.

  • Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness toward electrophiles, the electron-deficient ring is primed for nucleophilic attack. The bromine atoms can serve as leaving groups in SNAr reactions. This reaction is facilitated by the presence of the strong electron-withdrawing nitro group positioned ortho and para to the two bromines. The reaction proceeds through a stabilized Meisenheimer complex intermediate.

Figure 3: SNAr Meisenheimer Complex Reactant Aromatic Ring Br C ... Intermediate Meisenheimer Complex C(Br)(Nu)⁻ ...-NO₂ delocalizes charge Reactant->Intermediate Addition (Rate-determining) Nucleophile Nu⁻ Nucleophile->Reactant:w Attack Product Substituted Product C(Nu) ... Intermediate->Product Elimination LeavingGroup Br⁻

Caption: Generalized formation of a Meisenheimer complex in an SNAr reaction.

Field Insights: The bromine at the C1 position is ortho to the nitro group and para to the methyl group, while the bromine at C3 is para to the nitro group and ortho to the methyl group. The ortho-nitro activation is typically very strong, suggesting that substitution at C1 may be kinetically favored, though steric hindrance from the adjacent methyl group at C2 could play a significant role. Researchers can exploit this to achieve regioselective substitution by carefully choosing the nucleophile and reaction conditions.

Transformations of the Nitro Group

The nitro group is arguably the most versatile handle on the molecule. Its reduction to an aniline is a cornerstone transformation in aromatic chemistry.

Figure 4: Nitro Group Reduction Workflow Start 1,3-Dibromo...-5-nitrobenzene (R-NO₂) Reagents Reducing Agents (See Table) Start->Reagents Product 3,5-Dibromo-6-methoxy-4-methylaniline (R-NH₂) Reagents->Product FurtherChem Further Functionalization (e.g., Diazotization, Amide Coupling) Product->FurtherChem

Caption: The reduction of the nitro group unlocks new synthetic pathways.

This conversion dramatically alters the electronic properties of the ring, transforming the powerful electron-withdrawing nitro group into a strongly electron-donating amino group.[3] This "umpolung" of reactivity opens the door to a new set of reactions, such as electrophilic substitution on the now-activated ring or diazotization of the amine for Sandmeyer-type reactions.

Reduction MethodReagents and ConditionsProduct
Catalytic Hydrogenation H₂, Pd/C, in Ethanol or Ethyl Acetate5-Amino-1,3-dibromo-2-methoxy-4-methylbenzene
Metal/Acid Reduction Fe powder, HCl in Ethanol/Water, reflux5-Amino-1,3-dibromo-2-methoxy-4-methylbenzene
Metal Salt Reduction SnCl₂·2H₂O, HCl in Ethanol, reflux5-Amino-1,3-dibromo-2-methoxy-4-methylbenzene

Table based on common methods for nitroarene reduction.[3]

Reactivity of Bromine Substituents

Beyond SNAr, the carbon-bromine bonds are ideal substrates for modern transition-metal-catalyzed cross-coupling reactions. These methods are fundamental to drug development and materials science for their ability to form C-C, C-N, and C-O bonds with high efficiency.[6]

  • Suzuki Coupling: Reaction with boronic acids/esters (catalyzed by Palladium) to form new C-C bonds.

  • Heck Coupling: Reaction with alkenes (catalyzed by Palladium) to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines (catalyzed by Palladium) to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes (catalyzed by Palladium and Copper) to form C-C triple bonds.

The differential activation of the two bromine atoms (C1 vs. C3) could potentially allow for selective, stepwise cross-coupling reactions by fine-tuning the catalyst, ligands, and reaction conditions.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. The following guidelines are based on data for structurally similar, halogenated nitroaromatics.[7][8][9][10]

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.

  • Health Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[10][11] Causes skin and serious eye irritation.[7][9] May cause respiratory irritation.

  • Handling Precautions: Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.[11][12] Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Conclusion

1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a synthetically valuable, albeit complex, aromatic intermediate. Its dense functionalization provides multiple handles for chemical modification. The key to its utility lies in understanding the competing and complementary electronic effects of its substituents. While the electron-deficient nature of the ring makes it inert to classical electrophilic substitution, it is well-suited for nucleophilic aromatic substitution and a prime candidate for a wide array of modern, metal-catalyzed cross-coupling reactions. The facile conversion of the nitro group to an amine further expands its synthetic potential. For researchers in drug discovery and materials science, this compound represents a versatile platform for constructing novel and complex molecular targets.

References

  • 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • 1-Dibromomethyl-4-methoxy-2-nitrobenzene - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Nitrobenzene - Carl ROTH. (2015, December 17). Carl ROTH. [Link]

  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents. (n.d.).
  • 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 - PubChem. (n.d.). PubChem. [Link]

  • Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • 1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076 - PubChem. (n.d.). PubChem. [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange. [Link]

  • 5-Bromo-2-nitroanisole | C7H6BrNO3 | CID 11746490 - PubChem. (n.d.). PubChem. [Link]

  • Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene : r/Chempros - Reddit. (2024, August 6). Reddit. [Link]

Sources

Exploratory

Introduction: The Strategic Importance of Polysubstituted Nitroaromatics

An In-depth Technical Guide to 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene for Researchers, Scientists, and Drug Development Professionals Halogenated nitroaromatic compounds are a cornerstone of modern organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene for Researchers, Scientists, and Drug Development Professionals

Halogenated nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as versatile intermediates in the production of a wide array of valuable products, including dyes, polymers, pesticides, and explosives. The presence of a nitro group, a potent electron-withdrawing entity, profoundly influences the chemical characteristics of the aromatic ring. This makes such compounds resistant to oxidative degradation while being amenable to other chemical transformations. These compounds are crucial starting materials for the synthesis of halogenated anilines via the selective reduction of the nitro group, which are, in turn, key precursors in the manufacturing of herbicides, pigments, and pharmaceuticals.[1] The compound 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a prime example of a multifunctional intermediate, with its utility stemming from the distinct reactivity of its substituents on the benzene ring. This guide provides a comprehensive overview of its properties, a scientifically grounded synthesis protocol, and its potential applications in research and drug development.

Compound Identification and Properties

The correct identification of a chemical compound is paramount for research and development. The Chemical Abstracts Service (CAS) number for 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is 61827-59-6 .[2]

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is presented in the table below.

PropertyValueSource
CAS Number 61827-59-6BLDpharm[2]
Molecular Formula C₈H₇Br₂NO₃CymitQuimica[3]
Molecular Weight 324.95 g/mol BLDpharm[2]
Purity (Typical) ≥98%CymitQuimica[3]
Appearance No data available, likely a crystalline solid-
SMILES Code O=[O-]BLDpharm[2]
InChI Key RBAJFFLBHVZCDY-UHFFFAOYSA-NCymitQuimica[3]

Synthesis of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene: A Proposed Pathway

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene.

Synthesis_of_1_3_Dibromo_4_methoxy_2_methyl_5_nitrobenzene Proposed Synthesis Workflow Start 4-Methoxy-2-methylaniline Step1 Bromination Start->Step1 Intermediate1 3,5-Dibromo-4-methoxyaniline Step1->Intermediate1 Step2 Sandmeyer Reaction Intermediate1->Step2 Product 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene Step2->Product

Caption: A proposed multi-step synthesis for 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene.

Step-by-Step Experimental Protocol

Step 1: Bromination of 4-Methoxy-2-methylaniline

This initial step introduces two bromine atoms onto the aniline ring. The methoxy and amino groups are ortho, para-directing and activating, leading to substitution at the positions ortho and para to these groups.

  • Experimental Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxy-2-methylaniline in a suitable solvent such as glacial acetic acid.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into a beaker of ice water to precipitate the product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and then dry to obtain 3,5-Dibromo-4-methoxyaniline.

Step 2: Sandmeyer Reaction to Introduce the Nitro Group

The Sandmeyer reaction is a versatile method for converting an amino group on an aromatic ring into various other functional groups, including a nitro group.[4] This is achieved through diazotization followed by a copper-catalyzed substitution.[4]

  • Experimental Protocol:

    • Dissolve the 3,5-Dibromo-4-methoxyaniline obtained from the previous step in a mixture of sulfuric acid and water and cool to 0-5 °C in an ice-salt bath.[4]

    • Add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.[4]

    • In a separate flask, prepare a solution or suspension of copper(I) oxide (Cu₂O) and sodium nitrite in water and cool it.[4]

    • Slowly add the cold diazonium salt solution to the copper-containing mixture.[4]

    • Allow the reaction to proceed, with gentle warming if necessary, until the evolution of nitrogen gas ceases.[4]

    • The product, 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, can then be isolated by filtration or extraction and purified by recrystallization.[4]

Potential Applications in Research and Drug Development

While specific applications for 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene are not extensively documented, its structure suggests significant potential as a versatile building block in several areas of chemical research and development.

  • Pharmaceutical Intermediates: The scaffold of polysubstituted nitrobenzenes is a recurring motif in the synthesis of bioactive molecules.[5] The bromine atoms can serve as handles for cross-coupling reactions to build more complex molecular architectures, and the nitro group can be reduced to an amine for further functionalization.

  • Agrochemicals: Derivatives of halogenated nitroaromatics are employed in the development of novel herbicides and pesticides.[5]

  • Functional Materials: The rigid aromatic core of this compound can be incorporated into the synthesis of advanced materials such as organic light-emitting diodes (OLEDs) and conducting polymers.[5]

The synthetic versatility of this compound is centered on its potential as a scaffold for creating novel and complex organic molecules. Its multifunctional nature allows chemists to devise synthetic routes that can introduce a variety of other functional groups in a controlled manner.[1] This is of particular interest in medicinal chemistry and materials science, where precise control over molecular architecture is essential for tuning biological activity or material properties.[1]

Safety and Handling

Detailed safety information for 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is not available. However, based on the data for structurally related compounds such as 2-Bromo-4-methoxy-1-nitrobenzene and other brominated nitroaromatics, the following precautions should be taken.

Hazard Identification

Related compounds are known to be:

  • Harmful if swallowed.[6]

  • Harmful in contact with skin.[6]

  • Causes skin irritation.[6][7]

  • Causes serious eye irritation.[6][7]

  • Harmful if inhaled.[6]

  • May cause respiratory irritation.[6]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Hygiene: Wash hands and face thoroughly after handling.[7] Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke when using this product.

  • Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[7] Store away from incompatible materials such as oxidizing agents.[7]

Spill and Disposal
  • Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8] Do not let the chemical enter the environment.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a valuable, multifunctional chemical intermediate with significant potential in various fields of chemical synthesis. Its strategically positioned substituents provide a versatile platform for the construction of complex molecular architectures, making it a compound of interest for researchers in drug discovery, agrochemical development, and materials science. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation of its properties, a plausible synthetic route, and essential safety information based on established chemical principles and data from related compounds. As with any chemical, it should be handled with care and by qualified personnel.

References

  • PubChem. (n.d.). 1,3-Dibromo-5-nitrobenzene. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Carl ROTH. (2015, December 17). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.
  • National Institutes of Health. (n.d.). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene. Retrieved from [Link]

Sources

Foundational

The Nitro Group in Substituted Benzenes: A Technical Guide to Reactivity and Transformation

Abstract The nitro group is a cornerstone of synthetic organic chemistry, exerting profound and multifaceted effects on the reactivity of the benzene ring. This technical guide provides an in-depth exploration of the ele...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nitro group is a cornerstone of synthetic organic chemistry, exerting profound and multifaceted effects on the reactivity of the benzene ring. This technical guide provides an in-depth exploration of the electronic influence of the nitro group on substituted benzenes, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its role in electrophilic and nucleophilic aromatic substitution, detail robust experimental protocols for key transformations, and present quantitative data to inform synthetic strategy. This guide is structured to provide not just procedural steps, but the causal logic behind experimental design, ensuring a thorough and practical understanding of this critical functional group.

The Electronic Architecture of Nitrobenzene: A Tale of Two Effects

The reactivity of a substituted benzene is fundamentally dictated by the electronic interplay between the substituent and the aromatic ring. The nitro group (–NO₂) is a powerful modulator of this reactivity, primarily through a combination of strong inductive and resonance effects.

1.1. Inductive Effect (–I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group results in a strong electron-withdrawing inductive effect. This effect pulls electron density away from the benzene ring through the sigma (σ) bond framework, leading to a general deactivation of the ring towards electrophilic attack.

1.2. Resonance Effect (–R): The nitro group also exerts a potent electron-withdrawing resonance effect by delocalizing the π-electrons of the benzene ring onto the nitro group itself. This delocalization is most pronounced at the ortho and para positions, as illustrated by the resonance structures below. This effect further deactivates the ring towards electrophiles and creates regions of significant positive charge at these positions.[1][2]

Electrophilic Aromatic Substitution: The Meta-Directing Influence

The strong deactivating nature of the nitro group significantly retards the rate of electrophilic aromatic substitution (EAS) compared to benzene. For instance, the nitration of nitrobenzene is approximately 10 million times slower than the nitration of benzene.[2][3] This deactivation stems from the reduced nucleophilicity of the electron-deficient ring.

The resonance structures of nitrobenzene reveal that the ortho and para positions bear a partial positive charge, making them energetically unfavorable for attack by an incoming electrophile.[1][4] Consequently, electrophilic attack preferentially occurs at the meta position, which is the least deactivated site.[4][5]

Diagram: Electrophilic Aromatic Substitution on Nitrobenzene

Caption: Mechanism of electrophilic attack at the meta position of nitrobenzene.

Experimental Protocol: Nitration of a Substituted Benzene (General Procedure)

This protocol outlines a general method for the nitration of an aromatic compound. Caution: This reaction is highly exothermic and requires careful temperature control. Concentrated nitric and sulfuric acids are extremely corrosive.

Materials:

  • Substituted Benzene (1.0 eq)

  • Concentrated Nitric Acid (1.1 eq)

  • Concentrated Sulfuric Acid (1.1 eq)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add the concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C.

  • Slowly add the concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C. This creates the nitrating mixture containing the nitronium ion (NO₂⁺).[4][6]

  • Once the nitrating mixture is prepared and cooled, slowly add the substituted benzene dropwise via a dropping funnel, ensuring the temperature does not exceed 50-60 °C to prevent dinitration.[7]

  • After the addition is complete, continue stirring at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC.

  • Carefully pour the reaction mixture over crushed ice.

  • Collect the precipitated product by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitro-substituted benzene.

Nucleophilic Aromatic Substitution: The Activating Role of the Nitro Group

While the nitro group deactivates the benzene ring towards electrophilic attack, it has the opposite effect on nucleophilic aromatic substitution (SNAr).[8] The presence of one or more nitro groups, particularly at the ortho and para positions relative to a leaving group (typically a halide), strongly activates the ring for nucleophilic attack.[9]

This activation is due to the ability of the nitro group to stabilize the negatively charged intermediate, known as a Meisenheimer complex , through resonance.[1][10] The formation of this resonance-stabilized intermediate is the rate-determining step in the SNAr mechanism.[9][11]

Diagram: Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: The SNAr mechanism proceeds via a resonance-stabilized Meisenheimer complex.

Experimental Protocol: SNAr Reaction of 2,4-Dinitrochlorobenzene with Methoxide

This protocol describes the synthesis of 2,4-dinitroanisole, a classic example of an SNAr reaction.

Materials:

  • 2,4-Dinitrochlorobenzene (1.0 eq)

  • Sodium Methoxide (1.1 eq)

  • Anhydrous Methanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2,4-dinitrochlorobenzene in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield pure 2,4-dinitroanisole.

Reduction of the Nitro Group: A Gateway to Anilines

The reduction of a nitro group to an amino group (–NH₂) is one of the most important transformations in organic synthesis, providing access to anilines, which are versatile intermediates in the pharmaceutical and dye industries.[12] A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenation

Catalytic hydrogenation using reagents like H₂/Pd-C is a clean and efficient method for reducing nitro groups.[12] However, it is not chemoselective and will also reduce other functional groups such as alkenes, alkynes, and some carbonyls.

Metal-Acid Reductions

A common and robust method for the reduction of nitroarenes is the use of a metal in acidic conditions, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).[2][13][14] Tin(II) chloride (SnCl₂) in HCl is also a widely used and often milder alternative.[7][12]

Diagram: Stepwise Reduction of a Nitro Group

Nitro_Reduction Nitroarene Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso intermediate) Nitroarene->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine intermediate) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline + 2e⁻, + 2H⁺ - H₂O Synthesis_Pathway p_Anisidine p-Anisidine Acetanilide Acetanilide derivative p_Anisidine->Acetanilide 1. Acetic anhydride (Protection) Nitrated_Acetanilide Nitrated acetanilide Acetanilide->Nitrated_Acetanilide 2. HNO₃, H₂SO₄ (Nitration) Amino_Nitroanisole 4-Amino-3-nitroanisole Nitrated_Acetanilide->Amino_Nitroanisole 3. H₃O⁺, Δ (Deprotection) Final_Product 4-Chloro-3-nitroanisole Amino_Nitroanisole->Final_Product 4. NaNO₂, HCl, CuCl (Sandmeyer reaction)

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene

Introduction 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a polysubstituted aromatic compound with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a polysubstituted aromatic compound with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of its functional groups—two bromine atoms, a methoxy group, a methyl group, and a nitro group—offers multiple points for further chemical modification, making it a valuable building block for medicinal chemists and researchers in drug development. This in-depth technical guide provides a detailed, field-proven synthetic route to this target molecule, emphasizing the chemical principles that underpin the experimental choices and ensuring a robust and reproducible protocol.

Strategic Approach to Synthesis: The Logic of Precursor Selection

The synthesis of a polysubstituted benzene derivative requires careful planning to ensure the correct regiochemistry of the final product. The order of introduction of the various substituents is critical, as it is dictated by their directing effects in electrophilic aromatic substitution reactions. For the target molecule, 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, a retrosynthetic analysis suggests that a substituted aniline is an ideal starting material.

Specifically, 4-methoxy-2-methylaniline (also known as m-cresidine) emerges as a superior precursor for several compelling reasons:

  • Convergent Synthesis: This starting material already contains three of the five substituents of the target molecule, streamlining the synthetic pathway.

  • Powerful Directing Groups: The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups. This allows for the predictable and selective introduction of the two bromine atoms at the positions ortho to the powerful amino group.

  • Facile Transformation of the Amino Group: The amino group can be readily converted into a diazonium salt, which is an excellent leaving group (N₂). This diazonium salt can then be substituted with a nitro group via a Sandmeyer-type reaction, a reliable and well-established transformation.

An alternative approach, such as starting with a substituted anisole and performing sequential bromination and nitration, is less efficient. Controlling the regioselectivity of nitration on a pre-brominated anisole could lead to a mixture of isomers, complicating purification and reducing the overall yield.

The chosen synthetic strategy, therefore, involves a three-step sequence starting from 4-methoxy-2-methylaniline, as illustrated in the workflow diagram below.

Synthetic Workflow Figure 1: Overall Synthetic Workflow A Starting Material: 4-Methoxy-2-methylaniline B Intermediate: 3,5-Dibromo-4-methoxy-2-methylaniline A->B Step 1: Dibromination C Intermediate: 3,5-Dibromo-4-methoxy-2-methylbenzenediazonium salt B->C Step 2: Diazotization D Final Product: 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene C->D Step 3: Sandmeyer-type Nitration

Caption: A high-level overview of the synthetic route.

Experimental Protocols

Part 1: Synthesis of 3,5-Dibromo-4-methoxy-2-methylaniline

The first step is the regioselective dibromination of 4-methoxy-2-methylaniline. The strongly activating amino and methoxy groups direct the electrophilic substitution of bromine to the positions ortho to the amino group.

Reaction Scheme:

Experimental Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methoxy-2-methylaniline (10.0 g, 72.9 mmol) in 100 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a solution of bromine (25.5 g, 159.6 mmol, 2.2 equivalents) in 20 mL of glacial acetic acid dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The precipitated solid is collected by vacuum filtration, washed with copious amounts of cold water until the filtrate is neutral, and then dried under vacuum to afford 3,5-dibromo-4-methoxy-2-methylaniline as a solid.

Data Summary Table:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Methoxy-2-methylaniline137.1810.0 g72.9
Bromine159.8125.5 g159.6
Glacial Acetic Acid60.05~120 mL-
Expected Product294.98--
Expected Yield: 85-95%
Part 2: Synthesis of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene

This two-step, one-pot procedure involves the diazotization of the synthesized 3,5-dibromo-4-methoxy-2-methylaniline, followed by a Sandmeyer-type reaction to introduce the nitro group.

Reaction Scheme:

Experimental Procedure:

  • Diazotization: a. In a 500 mL beaker, prepare a solution of concentrated sulfuric acid (30 mL) in 100 mL of water. b. To this acidic solution, add the dried 3,5-dibromo-4-methoxy-2-methylaniline (15.0 g, 50.8 mmol) from Part 1 and stir to form a fine suspension. c. Cool the suspension to 0-5 °C in an ice-salt bath. d. In a separate beaker, dissolve sodium nitrite (3.86 g, 56.0 mmol, 1.1 equivalents) in 20 mL of cold water. e. Add the sodium nitrite solution dropwise to the cold aniline suspension while maintaining the temperature below 5 °C. Stir vigorously during the addition. The formation of the diazonium salt is indicated by the dissolution of the solid. f. Continue stirring at 0-5 °C for an additional 15 minutes after the addition is complete.

  • Sandmeyer-type Nitration: a. In a separate 1 L beaker, prepare a solution of sodium nitrite (35.1 g, 508 mmol, 10 equivalents) in 150 mL of water. b. Add copper(I) oxide (1.45 g, 10.1 mmol, 0.2 equivalents) to this solution and stir to form a suspension. c. Cool this copper-containing suspension to 0-5 °C in an ice-salt bath. d. Slowly and carefully add the cold diazonium salt solution from step 1f to the copper-containing suspension with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas.[1] e. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. f. The precipitated product is collected by vacuum filtration, washed thoroughly with water, and then recrystallized from ethanol or a mixture of ethanol and water to yield pure 1,3-dibromo-4-methoxy-2-methyl-5-nitrobenzene.

Data Summary Table:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
3,5-Dibromo-4-methoxy-2-methylaniline294.9815.0 g50.8
Concentrated Sulfuric Acid98.0830 mL-
Sodium Nitrite (Diazotization)69.003.86 g56.0
Sodium Nitrite (Nitration)69.0035.1 g508
Copper(I) Oxide143.091.45 g10.1
Expected Product324.95--
Expected Yield: 60-75%

Scientific Rationale and Field-Proven Insights

  • Control of Bromination: The use of glacial acetic acid as a solvent for bromination provides a polar medium that facilitates the ionization of bromine, promoting the electrophilic substitution reaction. The reaction is conducted at low temperatures to control the reaction rate and minimize the formation of by-products. The high activation of the aniline derivative makes it susceptible to over-bromination, but the steric hindrance from the methyl and methoxy groups, along with the deactivating effect of the first introduced bromine atom, helps to achieve selective dibromination at the desired positions.

  • Stability of Diazonium Salts: Diazonium salts are notoriously unstable and can be explosive when isolated in a dry state.[2] Therefore, the diazotization is performed at low temperatures (0-5 °C), and the resulting diazonium salt solution is used immediately in the subsequent step without isolation. The presence of a strong acid is crucial for the formation of nitrous acid in situ from sodium nitrite and for stabilizing the diazonium salt.

  • The Sandmeyer Reaction for Nitration: While the direct nitration of the dibromoaniline intermediate might seem plausible, it is fraught with complications. The strongly activating amino group would be protonated under the harsh acidic conditions of nitration, forming a deactivating -NH₃⁺ group, which is a meta-director. This would lead to the incorrect regiochemistry of the nitro group. Furthermore, the aniline ring is susceptible to oxidation under nitrating conditions. The Sandmeyer reaction elegantly circumvents these issues. The conversion of the amino group to a diazonium group transforms it into an excellent leaving group, allowing for its replacement by a nitro group under milder, copper-catalyzed conditions.[1] The use of copper(I) oxide as a catalyst is a well-established and cost-effective method for this transformation.

Logical Relationships in the Synthetic Pathway

Synthetic Logic Figure 2: Logical Flow of the Synthesis Start Start: 4-Methoxy-2-methylaniline Why_Aniline Why this starting material? Start->Why_Aniline Directing_Effects Activating ortho, para-directing -NH2 and -OCH3 groups Why_Aniline->Directing_Effects Bromination Dibromination at positions ortho to the amino group Directing_Effects->Bromination Why_Not_Direct_Nitration Why not direct nitration of the dibromoaniline intermediate? Bromination->Why_Not_Direct_Nitration Sandmeyer Sandmeyer Reaction: Diazotization followed by copper-catalyzed nitration Bromination->Sandmeyer Protonation Protonation of -NH2 to -NH3+ (a meta-director) Why_Not_Direct_Nitration->Protonation Oxidation Oxidation of the aniline ring Why_Not_Direct_Nitration->Oxidation Protonation->Sandmeyer Avoids this issue Oxidation->Sandmeyer Avoids this issue Final_Product Target Molecule: 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene Sandmeyer->Final_Product

Sources

Exploratory

Introduction: Navigating the Reactive Landscape of Brominated Nitroaromatics

An In-depth Technical Guide to the Safety and Handling of Brominated Nitroaromatics Brominated nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as versatile intermediates in the development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of Brominated Nitroaromatics

Brominated nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1] Their unique molecular architecture, featuring the synergistic electron-withdrawing properties of both a nitro group and a bromine atom, makes them highly valuable for a range of chemical transformations, including nucleophilic aromatic substitution and reduction reactions.[1][2]

However, the very chemical characteristics that make these compounds synthetically useful also render them significant occupational hazards. The presence of the nitro group, in particular, imparts a degree of energetic potential and a distinct toxicological profile that demands rigorous and informed safety protocols.[3][4] Many nitroaromatic compounds are recognized as toxic, mutagenic, and potentially carcinogenic, with the capacity for rapid absorption through the skin.[3][5][6]

This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet essential molecules. Moving beyond a simple recitation of rules, it delves into the causality behind safety protocols, grounding every recommendation in the fundamental principles of chemical reactivity and toxicology. By understanding the "why," we empower the scientist to not only follow procedures but to build a self-validating system of safety that anticipates and mitigates risk with authority and expertise.

Section 1: Hazard Identification and Characterization

A comprehensive understanding of the hazards associated with brominated nitroaromatics is the foundation of safe handling. These hazards can be broadly categorized into their inherent chemical reactivity, their toxicological effects on human health, and their potential environmental impact.

Chemical and Physical Properties: A Duality of Stability and Reactivity

The stability of brominated nitroaromatics can be deceptive. While many are solids with relatively high melting and boiling points under standard conditions, they possess latent chemical hazards.[1]

  • Thermal and Shock Sensitivity: Like many nitro compounds, brominated nitroaromatics can be sensitive to heat, shock, and friction.[4] The nitro group is an oxidizing functional group attached to a combustible aromatic ring. This intramolecular combination can lead to rapid, exothermic decomposition if sufficient energy is applied. Dry, finely divided powders present a particular risk for dust explosions if dispersed in the air in the presence of an ignition source.[7]

  • Reactivity and Incompatibility: The electron-deficient nature of the aromatic ring makes these compounds susceptible to reaction with strong nucleophiles, bases, and reducing agents.[2] Contact with strong bases can lead to vigorous or violent reactions. They are incompatible with strong oxidizing agents and should be stored separately.[4][8] For example, nitrobenzene is known to react exothermically with strong oxidizers or bases.[9]

  • Hazardous Decomposition: When heated to decomposition, these compounds emit highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[5][10]

Toxicological Properties: The Silent Threat

The primary health risks associated with nitroaromatic compounds stem from their high toxicity upon absorption, which can occur readily through inhalation, ingestion, and, most critically in a laboratory setting, dermal contact.[5]

  • Methemoglobinemia: The hallmark of systemic toxicity from many aromatic nitro compounds is methemoglobinemia.[5] Upon absorption, these compounds can oxidize the iron in hemoglobin from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin. This altered form of hemoglobin is incapable of binding and transporting oxygen, leading to a state of functional anemia.[5] The onset of symptoms can be delayed for hours after exposure and includes cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, nausea, and in severe cases, circulatory collapse and death.[5][10]

  • Carcinogenicity and Mutagenicity: Many nitroaromatic compounds are suspected or established carcinogens and mutagens.[3] Their metabolic products can form adducts with DNA, leading to mutations.[3] The International Agency for Research on Cancer (IARC) classifies nitrobenzene, a parent compound, as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[11]

  • Organ Damage: Prolonged or repeated exposure can lead to damage to the liver, kidneys, and central nervous system.[6]

Environmental Hazards

Brominated nitroaromatics can pose a significant threat to the environment, particularly aquatic ecosystems.

  • Persistence and Bioaccumulation: Many halogenated aromatic compounds are persistent in the environment and have the potential to bioaccumulate in organisms.[12]

  • Aquatic Toxicity: These substances are often classified as toxic or very toxic to aquatic life.[13] Spills or improper disposal can lead to long-term contamination of water and soil.[14]

Section 2: Risk Assessment and Control Measures

A systematic approach to risk assessment is crucial for ensuring that appropriate control measures are implemented. This involves not just identifying hazards, but evaluating the likelihood and severity of potential exposure during specific laboratory operations.

The Hierarchy of Controls: A Prioritized Approach to Safety

The most effective safety strategies prioritize the elimination or control of hazards at their source. The hierarchy of controls provides a framework for selecting the most robust and reliable safety measures.

HierarchyOfControls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous material) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment)

Caption: The Hierarchy of Controls, prioritizing the most effective safety interventions.

  • Elimination/Substitution: The most effective control is to eliminate the hazardous chemical entirely or substitute it with a less hazardous alternative. While not always feasible due to specific reaction requirements, this option should always be the first consideration in the experimental design phase.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For brominated nitroaromatics, they are the most critical line of defense.

    • Chemical Fume Hood: All handling of these compounds, including weighing, transferring, and running reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[15]

    • Glove Boxes: For highly toxic or oxygen-sensitive compounds, a glove box provides an even higher level of containment.

    • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Administrative Controls: These are work policies and procedures that reduce the risk of exposure.

    • Standard Operating Procedures (SOPs): Detailed, written SOPs must be developed for any procedure involving brominated nitroaromatics. These SOPs should cover every step from preparation to waste disposal.

    • Designated Areas: Clearly mark areas where these compounds are stored and handled. Access should be restricted to trained and authorized personnel.[4]

    • Training: All personnel must receive documented training on the specific hazards of the compounds, the procedures in the SOP, the proper use of PPE, and emergency response actions.[16]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with, not as a replacement for, other controls.[17]

    • Hand Protection: Glove selection is critical due to the high potential for dermal absorption. Butyl or Neoprene gloves are often recommended for nitro compounds and provide good protection.[18] Natural latex gloves are not suitable.[18] Always double-check glove manufacturer compatibility charts for the specific compound being handled.

    • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes.[17]

    • Protective Clothing: A flame-resistant lab coat, buttoned completely, is required. For larger-scale operations, a chemical-resistant apron or a full chemical-resistant suit may be necessary.[19][20]

    • Respiratory Protection: While engineering controls should prevent the need for respirators, they may be required for emergency situations or specific maintenance tasks. The selection of a respirator (e.g., an air-purifying respirator with organic vapor/acid gas cartridges) must be based on a formal risk assessment and personnel must be properly fit-tested.[20]

Data Presentation: Occupational Exposure Limits

While specific OELs may not exist for every brominated nitroaromatic, the limits for related compounds provide a crucial benchmark for assessing the adequacy of control measures.

CompoundAgencyTWA (8-hour)Notes
Nitrobenzene OSHA1 ppm (PEL)Potential for significant skin absorption.[11][21]
NIOSH1 ppm (REL)
ACGIH1 ppm (TLV)

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Section 3: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is non-negotiable. The causality behind these steps is rooted in preventing accidental contact, uncontrolled reactions, and the generation of hazardous atmospheres.

Experimental Protocol: General Handling of Brominated Nitroaromatics

This protocol outlines a self-validating system for handling these compounds in a laboratory setting.

  • Pre-Operational Check:

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Assemble all necessary equipment and reagents within the fume hood.

    • Ensure an appropriate spill kit and waste container are immediately accessible.

    • Don the required PPE: chemical splash goggles, face shield, flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid compounds within the fume hood or on a balance located within a ventilated enclosure to prevent dust inhalation.[7]

    • Use tools (spatulas, powder funnels) that minimize the generation of airborne dust.

    • When transferring liquids, use a syringe or cannula to avoid pouring.

  • Running the Reaction:

    • Set up the reaction apparatus securely within the fume hood.

    • Maintain negative pressure within the reaction vessel if possible.

    • Continuously monitor the reaction for any signs of an uncontrolled exotherm.

  • Post-Operational Decontamination and Cleanup:

    • Decontaminate all surfaces and equipment that came into contact with the compound. A suitable solvent (e.g., ethanol or isopropanol) followed by soap and water is often effective.

    • Carefully remove PPE, avoiding contact with contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water.

Storage Requirements

Proper storage is essential to prevent degradation, accidental release, and dangerous incompatibilities.

  • Location: Store in a cool, dry, well-ventilated area that is separate from incompatible materials.[4][9] The storage area should be clearly labeled with a warning sign indicating the presence of toxic and reactive chemicals.

  • Containers: Keep containers tightly sealed and in an upright position.[4] Store in a secondary container to contain any potential leaks.

  • Segregation: Do NOT store brominated nitroaromatics with the following:[4][8]

    • Strong bases (e.g., sodium hydroxide, potassium carbonate)

    • Strong acids

    • Oxidizing agents (e.g., potassium permanganate, nitric acid)

    • Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

    • Flammable materials

Waste Disposal

All waste containing brominated nitroaromatics is considered hazardous waste.

  • Segregation: Collect all waste (solid, liquid, and contaminated materials like gloves and paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical names of the contents.

  • Disposal: Waste must be disposed of through an accredited hazardous waste management service.[22] Do not pour any amount of these chemicals down the drain.[14] Contaminated cleaning materials should be wetted with water before being placed in a sealed container for disposal to reduce fire hazard.[16]

Section 4: Emergency Procedures

Preparedness is the key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before beginning work.

Spill Management

The response to a spill depends critically on its size and location.

SpillResponse Start Spill Detected Alert Alert personnel in the immediate area. Isolate the spill. Start->Alert Assess Assess the Spill (Size, Location, Substance) Alert->Assess Small Small Spill (<100 mL / 100 g) Inside Fume Hood Assess->Small Small & Contained Large Large Spill or Any Spill Outside Hood Assess->Large Large or Uncontained Cleanup Trained personnel with proper PPE contain and clean up spill using an appropriate absorbent kit. Small->Cleanup Evacuate Evacuate the area. Pull the fire alarm. Call emergency services (911). Large->Evacuate Dispose Package waste in a sealed container. Label as hazardous waste. Cleanup->Dispose

Caption: Decision workflow for responding to a chemical spill.

  • Small Spills (inside a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels.[7]

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[23]

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Immediately alert others and evacuate the area.[7]

    • If the substance is flammable, turn off all ignition sources if it is safe to do so.

    • Close the laboratory door and prevent re-entry.

    • Call emergency services and provide them with the chemical name and Safety Data Sheet (SDS).

Fire Response

If a fire occurs, personal safety is the top priority.

  • Activate the nearest fire alarm and alert others.

  • If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it with a dry chemical, foam, or carbon dioxide extinguisher. Do not use water, as it may spread contamination.[10]

  • If the fire is large or involves a significant quantity of material, evacuate immediately.

  • Inform emergency responders of the identity and location of the chemicals involved.

First Aid for Exposures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention. Do not use neutralizing chemicals.[13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air immediately.[15] If breathing is difficult or has stopped, administer artificial respiration (if trained) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention. Provide the medical team with the chemical's SDS.

Conclusion

Brominated nitroaromatics are powerful synthetic tools, but their utility is matched by their potential for harm. A culture of safety built on a deep understanding of their chemical and toxicological properties is not a barrier to research but an essential prerequisite for it. By embracing the principles of hazard identification, risk assessment, and the hierarchy of controls, professionals in research and drug development can handle these compounds with the respect and diligence they require, ensuring both personal safety and scientific integrity.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Wikipedia contributors. (2024). Potassium bromate. Wikipedia. [Link]

  • UK Health Security Agency. (2024). Nitrobenzene - Incident management. GOV.UK. [Link]

  • European Chemicals Agency. (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. ECHA. [Link]

  • Environmental Health and Safety, University of Florida. Chemical Incompatibility and Lab Storage Rules. [Link]

  • BromAid. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Public Health Statement for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Environmental Health and Safety, University of Tennessee Knoxville. OSHA Glove Selection Chart. [Link]

  • Wiaderkiewicz, R., & Kopeć-Szlęzak, J. (1998). [Toxicity of selected brominated aromatic compounds]. Medycyna Pracy, 49(3), 289–297. [Link]

  • Filimonov, V. D., et al. (2015). Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate (III). ResearchGate. [Link]

  • Novachem. (2024). Safety Data Sheet: 1-Bromo-4-nitrobenzene. [Link]

  • DuPont Personal Protection. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube. [Link]

  • Chemistry Student. (2023). Bromination of Nitrobenzene - Short Version [Video]. YouTube. [Link]

  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Nitrobenzene. [Link]

  • Carl ROTH. (2023). Safety Data Sheet: Bromine. [Link]

  • Singh, P., & Singh, R. (2021). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • Ministry of Manpower, Singapore. (n.d.). Occupational Safety & Health Circular: Safe Use, Handling and Storage of Nitrocellulose. [Link]

  • Division of Research Safety, University of Illinois. (n.d.). Chemical Spill. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitrobenzene. [Link]

  • UK Health Security Agency. (2023). Bromine: incident management. GOV.UK. [Link]

  • Debnath, A. K. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]

  • Khan, I., et al. (2023). Biological Treatment of Nitroaromatics in Wastewater. MDPI. [Link]

  • Criquet, J., et al. (2022). Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. Environmental Science & Technology, 56(24), 17876–17885. [Link]

  • Carl ROTH. (2023). Safety Data Sheet: 4-Nitrophenol. [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Albemarle, AkzoNobel, & Dead Sea Bromine Group. (n.d.). Bromine Safety Handbook. [Link]

  • Kansas State University. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures. [Link]

  • Darnell, A. J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

  • European Chemicals Agency. (n.d.). Occupational exposure limits substance evaluations. [Link]

  • Health and Safety Executive (HSE). (n.d.). Storage And Handling Of Industrial Nitrocellulose. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]

  • Dr. Alex Martin. (2023). Bromination of Nitrobenzene [Video]. YouTube. [Link]

  • ICL Industrial Products. (n.d.). BROMINE - Safety Handbook. [Link]

  • Wang, Y., et al. (2024). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Environmental Sciences Europe, 36(1). [Link]

  • Autechem. (n.d.). Exploring 1-Bromo-4-Nitrobenzene: Properties, Applications, and Manufacturing. [Link]

  • LookChem. (n.d.). [Chemical Knowledge]:Specification for storage and transportation of nitrobenzene. [Link]

  • THIELMANN. (n.d.). THIELMANN solutions for Bromine transport at every scale. [Link]

  • ResearchGate. (2015). Which is the best way to recycle or neutralise Bromine?[Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • RTI International. (2022). Brominated Flame Retardants – A Question of Safety. [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

Sources

Foundational

The Nitro-Substituted Benzene Core: A Versatile Scaffold in Modern Research

A Senior Application Scientist's Guide to the Synthesis, Bioactivation, and Material Applications of Substituted Nitrobenzenes Introduction: Within the vast landscape of organic chemistry, the substituted nitrobenzene fr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Synthesis, Bioactivation, and Material Applications of Substituted Nitrobenzenes

Introduction: Within the vast landscape of organic chemistry, the substituted nitrobenzene framework stands as a cornerstone of synthetic versatility and functional diversity. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, rendering these compounds pivotal intermediates in a multitude of chemical transformations and the foundation for a wide array of functional molecules. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the potential applications of substituted nitrobenzenes, moving beyond a simple recitation of facts to an analysis of the causal relationships that underpin their utility in both biological and material sciences. We will delve into key synthetic methodologies, explore the mechanistic intricacies of their bioactivation in medicinal contexts, and examine their burgeoning role in the development of advanced materials.

Part 1: The Synthetic Cornerstone: Accessing and Transforming the Nitrobenzene Scaffold

The utility of substituted nitrobenzenes is fundamentally linked to their accessibility and the rich chemistry of the nitro group. The primary route to these compounds is through electrophilic aromatic substitution, a cornerstone of organic synthesis.

Experimental Protocol: Synthesis of a Substituted Nitrobenzene via Electrophilic Nitration

A representative and scalable procedure for the synthesis of a substituted nitrobenzene is the nitration of chlorobenzene to yield a mixture of ortho- and para-nitrochlorobenzene.[1] The para-isomer is often the major product and can be isolated through crystallization.

Objective: To synthesize p-nitrochlorobenzene from chlorobenzene.

Materials:

  • Chlorobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Ethanol

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Thermometer

  • Beaker

  • Buchner funnel and flask

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, carefully add 33 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath and slowly add 45 mL of fuming nitric acid while maintaining the temperature below 10°C.

  • To this nitrating mixture, add 112 g (1 mole) of chlorobenzene dropwise, ensuring the temperature does not exceed 50°C.[1] The temperature control is critical to prevent dinitration and ensure safety.

  • After the addition is complete, continue stirring the mixture for an additional 2 hours at 40-50°C to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate as a solid.

  • Filter the solid product using a Buchner funnel and wash thoroughly with cold water to remove residual acids.

  • Recrystallize the crude product from ethanol to obtain pure p-nitrochlorobenzene. The ortho-isomer remains in the mother liquor.

The true synthetic power of nitrobenzenes is realized in their reduction to the corresponding anilines, which are themselves versatile building blocks for pharmaceuticals, dyes, and polymers.

Experimental Protocol: Catalytic Reduction of a Substituted Nitrobenzene to an Aniline

The catalytic hydrogenation of 4-chloronitrobenzene to 4-chloroaniline is a widely used and efficient transformation.

Objective: To synthesize 4-chloroaniline from 4-chloronitrobenzene.

Materials:

  • 4-Chloronitrobenzene

  • Ethanol or Methanol

  • Palladium on Carbon (Pd/C, 5% or 10%)

  • Hydrogen gas source (balloon or cylinder)

  • Hydrogenation flask (e.g., Parr shaker or a round-bottom flask with a septum)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a hydrogenation flask, dissolve 4-chloronitrobenzene in a suitable solvent such as ethanol or methanol.

  • Carefully add a catalytic amount of Pd/C (typically 1-5 mol%).

  • Seal the flask and purge with hydrogen gas several times to remove air.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-chloroaniline.

  • The product can be further purified by recrystallization or distillation if necessary.

This selective reduction of the nitro group while preserving other functional groups, such as the chloro-substituent, highlights the strategic importance of this transformation in multi-step syntheses.[2]

Part 2: The Bioactive Moiety: Nitrobenzenes in Medicinal Chemistry

The nitroaromatic scaffold is a recurring motif in a variety of therapeutic agents, where its unique electronic properties are harnessed for selective bioactivation. Many nitro-containing drugs are prodrugs that are selectively activated under the hypoxic conditions often found in solid tumors or by specific microbial enzymes.

Mechanism of Bioreductive Activation

The therapeutic efficacy and, conversely, the potential toxicity of many nitroaromatic drugs are intrinsically linked to the reductive metabolism of the nitro group. This process typically occurs in a stepwise manner, involving the transfer of electrons to the nitro group to form a series of reactive intermediates.

The bioreduction can proceed via a one-electron or a two-electron pathway, often catalyzed by nitroreductase enzymes.[3] The one-electron reduction generates a nitro anion radical, which can undergo redox cycling in the presence of oxygen, leading to the formation of superoxide radicals and oxidative stress. Under hypoxic conditions, further reduction can occur to form nitroso and hydroxylamine intermediates, which are highly reactive and can covalently modify cellular macromolecules such as DNA and proteins, leading to cytotoxicity.[3]

Bioreductive_Activation Nitroaromatic Nitroaromatic Drug (R-NO₂) Nitro_Radical Nitro Anion Radical (R-NO₂⁻˙) Nitroaromatic->Nitro_Radical 1e⁻ Reduction (Nitroreductase) Nitro_Radical->Nitroaromatic O₂ (Redox Cycling) Nitroso Nitroso Intermediate (R-NO) Nitro_Radical->Nitroso 1e⁻ Reduction ROS Reactive Oxygen Species (O₂⁻˙) Nitro_Radical->ROS Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e⁻ Reduction Amine Amine Metabolite (R-NH₂) Hydroxylamine->Amine 2e⁻ Reduction Macromolecules Cellular Macromolecules (DNA, Proteins) Hydroxylamine->Macromolecules Covalent Binding Cytotoxicity Cytotoxicity Macromolecules->Cytotoxicity

Caption: Bioreductive activation of nitroaromatic drugs.

Case Study: Nifurtimox in Trypanosoma cruzi

Nifurtimox is a nitrofuran derivative used in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Its mechanism of action is a classic example of bioreductive activation. The parasite possesses a unique type I nitroreductase that is absent in mammalian cells. This enzyme reduces the nitro group of nifurtimox, leading to the generation of cytotoxic metabolites, including an unsaturated open-chain nitrile.[4] These reactive species induce significant oxidative stress and damage to parasitic macromolecules, ultimately leading to cell death.[5]

Nifurtimox_Mechanism Nifurtimox Nifurtimox NTR T. cruzi Type I Nitroreductase Nifurtimox->NTR Enters Parasite Metabolites Cytotoxic Nitrile Metabolites NTR->Metabolites Bioreductive Activation Oxidative_Stress Oxidative Stress Metabolites->Oxidative_Stress Macromolecule_Damage Macromolecule Damage (DNA, Proteins, Lipids) Metabolites->Macromolecule_Damage Cell_Death Parasite Cell Death Oxidative_Stress->Cell_Death Macromolecule_Damage->Cell_Death

Caption: Simplified signaling pathway of Nifurtimox in T. cruzi.

Substituted Nitrobenzenes as Anticancer Agents

The hypoxic microenvironment of solid tumors provides a unique opportunity for the selective activation of nitrobenzene-based anticancer prodrugs. A variety of substituted nitrobenzenes have been investigated for their cytotoxic effects against different cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of these compounds.

CompoundCell LineIC₅₀ (µM)Reference
4-Isopropyl-substituted quinazolinoneMCF-710.16 ± 0.07[6]
2-Bromo-substituted quinazolinoneMCF-711.23 ± 0.20[6]
Thiazolidine derivative 108MCF-71.27[7]
Thiazolidine derivative 109MCF-71.31[7]
Thiazolidine derivative 110MCF-71.50[7]

These data highlight the potential of substituted nitrobenzenes as a scaffold for the development of novel anticancer therapeutics. Further research, including Quantitative Structure-Activity Relationship (QSAR) studies, can help in optimizing the efficacy and selectivity of these compounds.[8][9]

Part 3: The Functional Material: Nitrobenzenes in Materials Science

Beyond their biological applications, the unique electronic and chemical properties of substituted nitrobenzenes make them valuable components in the design of functional materials.

Corrosion Inhibitors

Substituted nitrobenzenes can serve as effective corrosion inhibitors for metals, particularly steel in acidic environments. The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The nitro group, along with other substituents, can influence the adsorption process through electronic effects and by providing active sites for interaction with the metal surface.

Experimental Protocol: Synthesis and Evaluation of a Nitrobenzene-Based Corrosion Inhibitor

This protocol outlines the synthesis of a Schiff base from a nitroaniline derivative and its evaluation as a corrosion inhibitor for mild steel.

Objective: To synthesize a nitro-substituted Schiff base and evaluate its corrosion inhibition efficiency.

Materials:

  • 3-Nitroaniline

  • Salicylaldehyde

  • Ethanol

  • Mild steel coupons

  • 1M Hydrochloric acid (HCl)

  • Potentiostat/galvanostat for electrochemical measurements

  • Weight loss measurement setup

Procedure:

Part A: Synthesis of the Schiff Base Inhibitor

  • Dissolve 3-nitroaniline in ethanol in a round-bottom flask.

  • Add an equimolar amount of salicylaldehyde to the solution.

  • Add a few drops of a catalytic acid (e.g., acetic acid).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.

  • Filter the product, wash with cold ethanol, and dry.

  • Characterize the synthesized compound using techniques such as FTIR and NMR spectroscopy.

Part B: Evaluation of Corrosion Inhibition

  • Weight Loss Method:

    • Clean and weigh mild steel coupons.

    • Immerse the coupons in 1M HCl solutions containing different concentrations of the synthesized inhibitor.

    • Maintain the coupons in the solutions for a specified period (e.g., 24 hours) at a constant temperature.

    • Remove the coupons, clean them to remove corrosion products, dry, and reweigh.

    • Calculate the corrosion rate and inhibition efficiency.

  • Electrochemical Methods (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy - EIS):

    • Prepare an electrochemical cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • Fill the cell with 1M HCl solution with and without the inhibitor.

    • Perform potentiodynamic polarization scans to determine corrosion potential (Ecorr) and corrosion current density (icorr).

    • Conduct EIS measurements to determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency from the electrochemical data.

Electrochemical Sensors

The reducible nitro group in substituted nitrobenzenes makes them excellent targets for electrochemical detection. This has led to the development of sensitive and selective electrochemical sensors for the detection of nitroaromatic compounds, which are often environmental pollutants.

Electrochemical_Sensor Electrode Modified Electrode (e.g., Glassy Carbon) Reduction Electrochemical Reduction of Nitro Group Electrode->Reduction Applied Potential Nitrobenzene Substituted Nitrobenzene (Analyte) Nitrobenzene->Electrode Adsorption Signal Measurable Current Signal Reduction->Signal Proportional to Concentration

Caption: Principle of an electrochemical sensor for nitrobenzenes.

The fabrication of these sensors often involves modifying an electrode surface with materials that enhance the electrochemical reduction of the nitro group, such as metal nanoparticles or conductive polymers. The current generated during the reduction is proportional to the concentration of the nitroaromatic compound, allowing for quantitative analysis.

Conclusion

Substituted nitrobenzenes are far more than simple chemical intermediates; they are a versatile class of compounds with profound implications across diverse scientific disciplines. Their facile synthesis and the rich reactivity of the nitro group provide a powerful platform for the construction of complex molecules. In medicinal chemistry, the bioreductive activation of the nitro moiety offers a sophisticated strategy for the targeted delivery of cytotoxic agents. In materials science, their unique electronic properties are being exploited to create novel functional materials with applications in corrosion protection and chemical sensing. As our understanding of the fundamental chemistry and biology of these compounds continues to grow, so too will the scope of their application in addressing contemporary scientific challenges.

References

  • Organic Syntheses, Coll. Vol. 1, p.175 (1941); Vol. 2, p.42 (1922). [Link]

  • Al-Amiery, A. A., et al. (2019). Synthesis, Characterization, and Corrosion Inhibition Potential of Novel Thiosemicarbazone on Mild Steel in Sulfuric Acid Environment.
  • ResearchGate. (n.d.). The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. [Link]

  • Hall, B. S., et al. (2011). Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites. Journal of Biological Chemistry, 286(15), 13088–13095. [Link]

  • Alias, A., & Zabidi, Z. (2022). QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor-like Screening Model as Molecular Descriptors. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 953-968. [Link]

  • Anwar, S., et al. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega, 3(11), 16186–16195. [Link]

  • ResearchGate. (n.d.). Scheme 4 Bioreductive activation mechanisms of (a) the nitroaromatics... [Link]

  • Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences, 105(13), 5022-5027. [Link]

  • Sciencemadness.org. (2016). 4-Nitrochlorobenzene synhtesis. [Link]

  • Abreu, S., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 35, 10. [Link]

  • Al-Baghdadi, S. B., et al. (2022). Synthesis, Characterisation and Corrosion Inhibition of Mild Steel by Butyltin(IV) 2-Acetylpyridine 4-Methyl-3-Thiosemicarbazone in HCl. Trends in Sciences, 19(11), 4683. [Link]

  • Wang, L., et al. (2014). QSAR studies for the acute toxicity of nitrobenzenes to the Tetrahymena pyriformis. Journal of the Serbian Chemical Society, 79(9), 1111-1125.
  • El-Kashef, H., et al. (2020). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 25(21), 5035. [Link]

  • Heijman, C. G., et al. (1995). Abiotic Reduction of 4-Chloronitrobenzene to 4-Chloroaniline in a Dissimilatory Iron-Reducing Enrichment Culture. Applied and Environmental Microbiology, 61(12), 4350-4353. [Link]

  • Dahlberg, E., & Wennerström, O. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1222-1225.
  • LSNano. (n.d.). Different approaches for fabrication of low-cost electrochemical sensors. [Link]

  • ResearchGate. (n.d.). (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • PrepChem.com. (n.d.). Preparation of p-nitrochlorobenzene. [Link]

  • El-Gazzar, A. B. A., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 15(40), 27698-27725. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nifurtimox? [Link]

  • ResearchGate. (n.d.). Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline... [Link]

  • ResearchGate. (n.d.). Scheme 1. Steps involved in electrochemical sensor fabrication. [Link]

  • Journal of Materials and Engineering. (n.d.). Synthesized Heterocyclic Compounds as Corrosion Inhibitors for Steel in Acidic Environments.
  • Roy, K., et al. (2020). QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. Journal of Biomolecular Structure and Dynamics, 38(5), 1482-1493. [Link]

  • YouTube. (2021). #Arduino Tutorial with ZE08CH20 Electrochemical Sensor for Formaldehyde Aldehyde module. [Link]

  • Suryaningsih, W., et al. (2021). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. Pharmaciana, 11(1), 105-114. [Link]

  • Denny, W. A. (2002). Nitro reduction as an electronic switch for bioreductive drug activation. Current pharmaceutical design, 8(15), 1349-1361. [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Thakare, R., et al. (2021). Update on nifurtimox for treatment of Chagas disease. Drugs of Today, 57(4), 253-266.
  • Singh, R., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4786. [Link]

  • Ouattara, M., et al. (2020). Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. Open Journal of Medicinal Chemistry, 10, 113-127. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, Corrosion Inhibition Efficiency in Acidic Media, and Quantum Chemical Studies of Some Hydrazine Derivatives. Science and Technology Indonesia, 6(3), 154-162.
  • ResearchGate. (n.d.). Photocatalytic reduction of 4‐chloronitrobenzene (4) to 4‐chloroaniline (5) in the presence of EY and SNPs‐EY PCs. [Link]

  • ResearchGate. (n.d.). IC50 values obtained for different synthesized compounds against MCF-7. [Link]

  • Dunlap, D. E. (1964). U.S. Patent No. 3,153,674. Washington, DC: U.S.
  • ResearchGate. (n.d.). Recent Natural Corrosion Inhibitors for Mild Steel: An Overview.
  • Singh, S., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics, 12(2-S), 185-195. [Link]

  • Viodres-Santamaria, S., et al. (2010). Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? Biochemical pharmacology, 79(12), 1709-1718. [Link]

  • ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... [Link]

  • MDPI. (2023). Customizable Fabrication Process for Flexible Carbon-Based Electrochemical Biosensors. [Link]

  • Boelsterli, U. A., & Lim, P. L. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. Current drug metabolism, 7(7), 715-727. [Link]

  • Brainly.com. (2023). [FREE] Design a synthesis of p-chloronitrobenzene from benzene. [Link]

  • ResearchGate. (n.d.). IC 50 of compounds against HeLa cells. [Link]

  • YouTube. (2020). A way to make an electrochemical biosensor for proteins from a screen printed electrode (SPE). [Link]

  • Semantic Scholar. (n.d.). [PDF] Novel synthesis of biologically active nitro heterocyclic compounds. [Link]

  • MDPI. (n.d.). QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • CU Boulder Organic Chemistry. (n.d.). Aromatics. [Link]

  • IJAEM. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene

Introduction: A Versatile Scaffold for Complex Molecule Synthesis 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a highly functionalized aromatic compound with significant potential as a building block in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct bromine leaving groups activated by a powerful nitro group, offers a platform for selective and sequential functionalization. This guide provides an in-depth analysis of the principles governing nucleophilic aromatic substitution (SNAr) on this substrate and delivers detailed, field-proven protocols for its reaction with common nucleophiles. Understanding the interplay of electronic and steric effects is paramount for achieving desired regioselectivity and high yields in the synthesis of complex molecular architectures from this versatile starting material.

Mechanistic Principles of SNAr on the Substituted Benzene Ring

The amenability of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene to nucleophilic aromatic substitution is dictated by the presence of a strongly electron-withdrawing nitro group (-NO₂). This group activates the benzene ring towards attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, which is initiated by the attack of a nucleophile on one of the carbon atoms bearing a bromine atom.[1] This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is crucial for the reaction to proceed efficiently.

The negative charge of the Meisenheimer complex is delocalized onto the nitro group, a stabilizing effect that is most pronounced when the nitro group is positioned ortho or para to the site of nucleophilic attack.[4][5] In the case of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, both bromine atoms are activated by the nitro group at C5. The bromine at C1 is in the para position, while the bromine at C3 is in the ortho position relative to the nitro group.

SNAr Mechanism cluster_0 Addition (Rate-Determining Step) cluster_1 Elimination (Fast Step) A Substrate + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Attack on C-Br C Substituted Product B->C Loss of Bromide D Leaving Group (Br-)

Caption: Analysis of regioselectivity in the SNAr of the title compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene with representative amine and thiol nucleophiles. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Reaction with an Aliphatic Amine (e.g., Piperidine)

This protocol describes the synthesis of 1-(3-bromo-6-methoxy-2-methyl-5-nitrophenyl)piperidine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene61827-59-6324.951.01.0
Piperidine110-89-485.151.21.2
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
N,N-Dimethylformamide (DMF)68-12-273.095 mL-

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene (325 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Add N,N-Dimethylformamide (5 mL) to the flask.

  • While stirring, add piperidine (0.12 mL, 1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

This protocol outlines the synthesis of 3-bromo-4-methoxy-2-methyl-5-nitro-1-(phenylthio)benzene.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene61827-59-6324.951.01.0
Thiophenol108-98-5110.181.11.1
Sodium Hydride (NaH, 60% dispersion in oil)7646-69-724.001.21.2
Anhydrous Tetrahydrofuran (THF)109-99-972.115 mL-

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (48 mg of 60% dispersion, 1.2 mmol).

  • Add anhydrous THF (3 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (0.11 mL, 1.1 mmol) in anhydrous THF (2 mL) to the NaH suspension. Stir for 20-30 minutes at 0 °C to form the sodium thiophenolate.

  • To this solution, add a solution of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene (325 mg, 1.0 mmol) in anhydrous THF (2 mL).

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC, typically 2-6 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Insufficient reaction time or temperature.- Weak nucleophile.- Steric hindrance impeding the reaction.- Increase reaction temperature (up to 120-150 °C for DMF or switch to a higher boiling solvent like DMSO).- Use a stronger base to deprotonate the nucleophile fully (e.g., NaH for thiols).- Consider microwave irradiation to accelerate the reaction.
Mixture of Isomers - High reaction temperature leading to loss of regioselectivity.- Competing substitution at the C3 position.- Lower the reaction temperature and extend the reaction time.- Use a bulkier nucleophile to enhance the steric differentiation between the C1 and C3 positions.
Side Reactions - Decomposition of starting material or product at high temperatures.- Reaction with the solvent.- Use the minimum effective temperature.- Ensure the use of anhydrous solvents and an inert atmosphere, especially when using strong bases like NaH.

Conclusion

1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a valuable and highly activated substrate for nucleophilic aromatic substitution. A thorough understanding of the interplay between the electronic activation provided by the nitro group and the steric constraints imposed by the methyl and methoxy substituents is crucial for predicting and controlling the regioselectivity of the reaction. The protocols provided herein offer a robust starting point for the synthesis of a diverse range of derivatives. By carefully selecting the nucleophile and optimizing reaction conditions, researchers can effectively utilize this compound as a key intermediate in the development of novel pharmaceuticals and advanced materials.

References

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Reduction of the Nitro Group in 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene

Abstract: The conversion of aromatic nitro compounds into their corresponding anilines is a cornerstone of synthetic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The conversion of aromatic nitro compounds into their corresponding anilines is a cornerstone of synthetic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science. This application note presents a detailed guide for the chemoselective reduction of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene to 2,6-Dibromo-5-methoxy-4-methylaniline. The primary challenge in this transformation is the preservation of the carbon-bromine bonds, which are susceptible to reductive cleavage under certain conditions. We provide a robust and validated protocol using tin(II) chloride, which offers excellent chemoselectivity. An alternative, cost-effective method using iron in acidic medium is also detailed. This guide emphasizes the mechanistic rationale behind procedural choices, methods for reaction validation, and troubleshooting, ensuring a reliable and reproducible synthesis.

Scientific Rationale and Strategy

The Challenge: Chemoselectivity in a Multifunctional Arene

The reduction of the nitro group in 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene presents a classic chemoselectivity problem. The molecule contains multiple reducible functionalities, primarily the nitro group and the two aryl-bromide bonds.

  • Target Transformation: The desired reaction is the six-electron reduction of the nitro group (-NO₂) to an amino group (-NH₂). This process proceeds through intermediate species such as nitroso (-NO) and hydroxylamino (-NHOH) functionalities, which are typically not isolated under these reaction conditions.[1][2]

  • Potential Side Reaction: Hydrodehalogenation: A significant competing reaction is hydrodehalogenation, the reductive cleavage of the C-Br bonds to C-H bonds. This is particularly prevalent with catalytic hydrogenation methods, where catalysts like palladium on carbon (Pd/C) are highly active in cleaving aryl halides.[3][4]

Comparative Analysis of Reduction Methodologies

To address the challenge of selectivity, a careful choice of reducing agent is paramount.

MethodReagentsAdvantagesDisadvantagesSelectivity Profile
Catalytic Hydrogenation H₂, Pd/C or PtO₂High efficiency, clean byproducts (H₂O).[3][5]High risk of hydrodehalogenation (debromination) .[3][4] Requires specialized catalysts and careful control for selectivity.[6] Requires pressure equipment.Poor to Moderate
Metal/Acid Reduction (Fe) Fe, Acetic Acid or HClInexpensive, environmentally benign metal, generally good selectivity.[3][7]Workup can be complicated by iron salt precipitation.[8] Reaction times can be longer.Good to Excellent
Metal Salt Reduction (SnCl₂) SnCl₂·2H₂O, HClExcellent chemoselectivity , mild conditions, high yields.[3][9] Tolerates a wide range of functional groups.Stoichiometric tin waste, workup can produce intractable tin hydroxide emulsions if not performed correctly.[8][9]Excellent
Dithionite Reduction Na₂S₂O₄Mild, inexpensive, and safe reagent.[10][11]May require phase-transfer catalysts for some substrates; can have moderate yields.Good

Chosen Strategy: Based on this analysis, Tin(II) chloride (SnCl₂) in hydrochloric acid is selected as the primary protocol. Its long-standing reputation for selectively reducing nitro groups in the presence of halogens makes it the most trustworthy method for this specific substrate.[1][3][9] We also present the Iron/Acetic Acid method as a highly viable, "greener," and more economical alternative.

Primary Protocol: Reduction via Tin(II) Chloride

This protocol details the reduction of the nitroarene using SnCl₂ in an alcoholic solvent, a standard and highly effective procedure.

Materials and Equipment
  • Reagents: 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl, ~37%), Ethanol (or Ethyl Acetate), Saturated Sodium Bicarbonate (NaHCO₃) solution, 10% Sodium Hydroxide (NaOH) solution, Ethyl Acetate (for extraction), Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, ice bath, separatory funnel, rotary evaporator, standard glassware.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in portions. Causality Note: A large excess of the reducing agent is used to ensure complete conversion of the nitro group and all intermediates.

  • Acidification & Reflux: Slowly add concentrated HCl (4.0-5.0 eq) to the mixture. An exothermic reaction may be observed. Once the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar spot (the aniline product) indicates completion.

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully add 10% aqueous NaOH solution to the stirred mixture until the pH is strongly basic (pH > 10). A thick, white precipitate of tin(IV) hydroxide [Sn(OH)₄] will form. Causality Note: Basification is crucial to deprotonate the anilinium hydrochloride salt to the free amine, which is soluble in organic solvents.

    • Continue stirring for 30 minutes to ensure complete precipitation.

  • Extraction:

    • Filter the slurry through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate. Alternatively, if filtration is slow, transfer the entire slurry to a separatory funnel and extract with ethyl acetate (3x volumes). The tin salts may form an emulsion, which can sometimes be broken by adding brine.

    • Combine the organic layers.

    • Wash the combined organic phase with water (1x) and then brine (1x) to remove residual salts and base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2,6-Dibromo-5-methoxy-4-methylaniline.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol Validation and Characterization

A self-validating protocol requires rigorous monitoring and characterization to confirm the outcome.

Reaction Monitoring by TLC
CompoundMobile PhaseExpected RfVisualization
Starting Nitroarene4:1 Hexanes:EtOAc~0.6UV (254 nm)
Product Aniline4:1 Hexanes:EtOAc~0.3UV (254 nm), Permanganate stain
Product Characterization

The identity and purity of the final product, 2,6-Dibromo-5-methoxy-4-methylaniline, should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect disappearance of the aromatic proton singlet of the starting material and appearance of a new broad singlet for the -NH₂ protons (typically ~3.5-4.5 ppm, concentration-dependent). The methyl and methoxy signals will remain.

  • ¹³C NMR: Expect a significant upfield shift for the carbon atoms attached to the newly formed amino group compared to the nitro-bearing carbons.

  • FT-IR: Look for the appearance of two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region and the disappearance of the strong asymmetric and symmetric NO₂ stretches around 1530 cm⁻¹ and 1350 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the product (C₈H₉Br₂NO), showing the characteristic isotopic pattern for two bromine atoms.

Alternative Protocol: Reduction via Iron in Acetic Acid

This method is a cost-effective and environmentally friendlier alternative to the tin-based reduction.[3][7]

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask, add the nitroarene (1.0 eq), ethanol, and water (e.g., a 4:1 mixture). Add iron powder (Fe, 5.0-10.0 eq).

  • Acidification & Heating: Add glacial acetic acid (a small amount to catalyze, or as the primary acidic medium). Heat the suspension to reflux for 4-8 hours, stirring vigorously.

  • Monitoring: Monitor by TLC as described in section 3.1.

  • Work-up:

    • Cool the reaction mixture and filter it hot through a pad of Celite® to remove the excess iron and iron oxides. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify as described in section 2.2.8.

Workflow and Data Visualization

Overall Experimental Workflow

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Validation SM Starting Material (1,3-Dibromo-4-methoxy- 2-methyl-5-nitrobenzene) Reagents Reducing Agent (SnCl₂ or Fe) + Acid (HCl or AcOH) Reaction Reaction at Reflux (2-8 hours) Reagents->Reaction TLC TLC Monitoring Reaction->TLC track progress Quench Quench & Basify (e.g., NaOH) TLC->Quench upon completion Extract Solvent Extraction (Ethyl Acetate) Quench->Extract Purify Dry & Concentrate Purify (Chromatography) Extract->Purify Product Final Product (2,6-Dibromo-5-methoxy- 4-methylaniline) Purify->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Sources

Method

Application Notes and Protocols for the Heck Reaction of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene

Introduction: Navigating the Challenges of a Polysubstituted Aryl Bromide in Heck Coupling The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds thr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Polysubstituted Aryl Bromide in Heck Coupling

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] Its wide applicability has revolutionized the synthesis of complex molecules in pharmaceuticals and materials science.[2][3] This document provides a detailed protocol and scientific rationale for conducting the Heck reaction with a particularly challenging substrate: 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene.

This substrate presents a unique combination of steric and electronic challenges that necessitate a carefully optimized reaction protocol. The aryl bromide is heavily substituted, featuring both electron-donating (methoxy, methyl) and strongly electron-withdrawing (nitro) groups. Furthermore, the presence of two bromine atoms introduces the critical aspect of chemoselectivity. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying principles to empower rational adjustments and troubleshooting.

Understanding the Mechanistic Landscape: The Heck Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] A fundamental grasp of this mechanism is crucial for understanding the rationale behind the chosen reaction parameters.

  • Catalyst Activation: For many protocols, a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), is used. This is reduced in situ to the active Pd(0) species, often facilitated by a phosphine ligand or a basic reagent like triethylamine.[2] The use of Pd(OAc)₂ with a phosphine ligand is often more efficient than using a pre-formed Pd(0) complex like Pd(PPh₃)₄.[2]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl-bromide bond, forming a square planar Pd(II) intermediate. This is often the rate-determining step and is sensitive to steric hindrance and the electronic nature of the aryl halide.[2] For 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, the steric bulk from the ortho substituents (methyl and nitro groups) will likely impede this step, requiring a carefully selected ligand to facilitate the reaction.

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-aryl bond. This step is also influenced by the steric and electronic properties of both the alkene and the palladium complex.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the final substituted alkene product and a palladium-hydride species. This step generally proceeds to give the more thermodynamically stable trans isomer.[4]

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Visualizing the Catalytic Cycle

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Olefin_Coordination Olefin Coordination Ar-Pd(II)-X(L2)->Olefin_Coordination Alkene Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion β-Hydride_Elimination β-Hydride Elimination Migratory_Insertion->β-Hydride_Elimination Product_Release Product Release β-Hydride_Elimination->Product_Release Alkene Product Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration H-X Catalyst_Regeneration->Pd(0)L2 Base caption Figure 1: The Heck Reaction Catalytic Cycle.

Caption: Figure 1: The Heck Reaction Catalytic Cycle.

Experimental Protocol: Heck Reaction of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene with Styrene

This protocol is designed for the mono-arylation of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene with styrene as a model alkene. The choice of reagents and conditions is based on literature precedents for sterically hindered and electronically challenging aryl bromides.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene(Not available)326.961.01.0
Styrene100-42-5104.151.21.2
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.500.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-2304.370.040.04
Triethylamine (Et₃N)121-44-8101.192.02.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09--
Instrumentation and Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Septum and needles for inert atmosphere techniques

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene (1.0 mmol, 327 mg), Palladium(II) acetate (0.02 mmol, 4.5 mg), and Tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

    • Rationale: The use of a bulky, electron-rich phosphine ligand like P(o-tol)₃ is crucial for promoting the oxidative addition of the sterically hindered aryl bromide. The 1:2 ratio of Pd to ligand is typical for forming the active L₂Pd(0) species.

  • Solvent and Reagent Addition:

    • Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask via a syringe.

    • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

    • Add triethylamine (2.0 mmol, 0.28 mL) followed by styrene (1.2 mmol, 0.14 mL) via syringe.

    • Rationale: DMF is a polar aprotic solvent that is effective in solubilizing the reactants and the catalyst system. Triethylamine acts as the base to regenerate the Pd(0) catalyst. A slight excess of the alkene is used to ensure complete consumption of the aryl bromide.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Rationale: Elevated temperatures are often necessary to overcome the activation barrier for the oxidative addition of deactivated or sterically hindered aryl halides.

  • Reaction Workup:

    • Once the reaction is complete (as indicated by TLC, typically after 12-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.

Chemoselectivity Considerations

The substrate possesses two bromine atoms in different steric and electronic environments. The bromine at the 1-position is flanked by a methyl and a nitro group, while the bromine at the 3-position is adjacent to the methoxy group. It is plausible that oxidative addition will occur preferentially at one of these sites. The strong electron-withdrawing nature of the nitro group may activate the ortho bromine, while the steric hindrance from the methyl group may disfavor it. Conversely, the electron-donating methoxy group may deactivate the adjacent bromine. Careful analysis of the product mixture (e.g., by NMR spectroscopy) will be necessary to determine the regioselectivity of the reaction. To favor mono-arylation, it is recommended to use the aryl bromide as the limiting reagent.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Insufficient temperature. Inactive catalyst.Increase the reaction temperature in 10 °C increments. Use a more active ligand system, such as a bulky N-heterocyclic carbene (NHC) ligand.[4]
Formation of palladium black Catalyst decomposition.Ensure strictly anaerobic conditions. Increase the ligand-to-palladium ratio.
Formation of side products Isomerization of the alkene product. Di-arylation. Reductive dehalogenation.Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to stabilize the catalyst. Use a 1:1 ratio of aryl bromide to alkene.

Conclusion

The Heck reaction of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a challenging yet feasible transformation that requires careful consideration of the substrate's unique properties. The provided protocol offers a robust starting point for achieving the desired mono-arylated product. By understanding the underlying mechanistic principles and potential pitfalls, researchers can effectively optimize the reaction conditions to achieve their synthetic goals. The successful application of this protocol will enable the synthesis of novel and complex molecular architectures for various applications in drug discovery and materials science.

References

Sources

Application

Application Notes: 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene as a Versatile Synthetic Intermediate

Abstract Polysubstituted aromatic scaffolds are fundamental to the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][2][3] 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a highly functio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polysubstituted aromatic scaffolds are fundamental to the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][2][3] 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a highly functionalized intermediate offering a synthetically powerful platform for creating complex molecular architectures. The strategic positioning of two bromine atoms, a nitro group, a methoxy moiety, and a methyl group provides multiple, distinct reaction sites. This guide details the reactivity of this intermediate and provides field-proven protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nitro group reductions, enabling researchers to leverage its full potential in multi-step syntheses.

Compound Profile and Physicochemical Properties

1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a crystalline solid at room temperature. The interplay between the electron-donating methoxy and methyl groups and the strongly electron-withdrawing nitro group creates a unique electronic landscape, dictating the reactivity of the C-Br bonds and the aromatic ring itself.

PropertyValueSource
CAS Number 61827-59-6[4]
Molecular Formula C₈H₇Br₂NO₃[5]
Molecular Weight 324.96 g/mol [5]
Appearance White to yellow crystalline solid[6]
Purity Typically ≥98%[5]
IUPAC Name 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzeneN/A

Safety and Handling

As with all halogenated nitroaromatic compounds, 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene should be handled with care in a well-ventilated fume hood.[7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes. The compound is classified as a skin and eye irritant.[8]

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Synthetic Transformations and Mechanistic Insights

The synthetic utility of this intermediate stems from the ability to selectively functionalize its distinct reactive sites. The general workflow involves leveraging the bromine atoms for carbon-carbon or carbon-heteroatom bond formation and transforming the nitro group to introduce further diversity.

G A 1,3-Dibromo-4-methoxy- 2-methyl-5-nitrobenzene B Mono-arylated Product (Suzuki/Sonogashira) A->B Pd-Catalyzed Cross-Coupling (1 equiv.) D 3,5-Dibromo-4-methoxy- 6-methylaniline A->D Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) C Di-arylated Product (Suzuki/Sonogashira) B->C Pd-Catalyzed Cross-Coupling (2nd equiv.) E Amides, Sulfonamides, etc. D->E Acylation, Sulfonylation F Diazonium Salts D->F Diazotization (NaNO2, HCl)

Caption: Key synthetic pathways from the title compound.

Palladium-Catalyzed Cross-Coupling at the C-Br Bonds

The two bromine atoms are prime handles for palladium-catalyzed reactions, the cornerstones of modern C-C bond formation.[9] The electronic environment of the two C-Br bonds is slightly different, which may allow for selective mono-functionalization under carefully controlled conditions, although this typically requires significant optimization.

The Suzuki-Miyaura coupling enables the formation of C(sp²)-C(sp²) bonds between the aryl bromide and an organoboron reagent, such as a boronic acid or ester.[9][10]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂ with phosphine ligands is common. The choice of ligand is critical; bulky, electron-rich phosphines can improve reaction rates and yields, especially for hindered substrates.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step, which is often the rate-determining step of the catalytic cycle.[10]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln C Ar-Pd(II)Ln-X A->C Ar-X B Oxidative Addition D Transmetalation E Ar-Pd(II)Ln-R' C->E R'-B(OR)2 Base F Reductive Elimination E->A Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[11]

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[12][13] This transformation is invaluable for creating rigid scaffolds used in materials science and as precursors for more complex heterocyclic systems.[14]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction classically employs a dual-catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[14] The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the HX byproduct and act as the solvent.[14]

  • Atmosphere: To prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), the reaction must be performed under an inert (N₂ or Ar) atmosphere.[15]

Reduction of the Nitro Group to an Aniline

The transformation of the strongly electron-withdrawing nitro group into an electron-donating amino group is a pivotal synthetic step.[16] It fundamentally alters the electronic character of the aromatic ring and provides a nucleophilic handle for a vast array of subsequent reactions, such as amide bond formation, sulfonylation, and diazotization.

Expertise in Reagent Selection:

  • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and high-yielding method.[16] However, a key consideration is the potential for competitive hydrodebromination (loss of the bromine atoms). This side reaction can often be minimized by using specific catalysts (e.g., PtO₂) or additives, or by carefully controlling reaction time and hydrogen pressure.

  • Metal/Acid Reduction (SnCl₂/HCl or Fe/HCl): These methods are highly chemoselective for the nitro group in the presence of aryl halides and are often preferred when hydrodebromination is a concern.[16][17] Tin(II) chloride is particularly mild and effective.[17] The mechanism involves a series of single-electron transfers from the metal to the nitro group.[16]

G A Ar-NO2 (Starting Material) B Ar-NO (Nitroso) A->B [H] C Ar-NHOH (Hydroxylamine) B->C [H] D Ar-NH2 (Aniline Product) C->D [H]

Caption: Stepwise reduction of a nitro group to an amine.[16]

Experimental Protocols

Disclaimer: These protocols are intended as a starting point and may require optimization based on the specific substrate and laboratory conditions. All reactions should be performed under an inert atmosphere unless otherwise noted.

Protocol 1: Mono-Suzuki-Miyaura Coupling

This protocol aims for selective mono-arylation by using a slight deficiency of the boronic acid.

Materials and Reagents:

ReagentM.W.AmountMolesEquiv.
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene324.96325 mg1.01.0
Phenylboronic Acid121.93110 mg0.90.9
Pd(PPh₃)₄1155.5658 mg0.050.05
K₂CO₃138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • To a flame-dried round-bottom flask, add 1,3-dibromo-4-methoxy-2-methyl-5-nitrobenzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexane). The reaction is typically complete within 12-18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired mono-arylated product from starting material and di-arylated byproduct.

Trustworthiness: The self-validating nature of this protocol relies on careful monitoring by TLC to distinguish between the starting material, the mono-coupled product, and the di-coupled product based on their differing polarities.

Protocol 2: Nitro Group Reduction with Tin(II) Chloride

This protocol provides a chemoselective reduction of the nitro group.

Materials and Reagents:

ReagentM.W.AmountMolesEquiv.
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene324.96325 mg1.01.0
SnCl₂·2H₂O225.631.13 g5.05.0
Ethanol (Absolute)-15 mL--
Conc. HCl-1 mL--

Procedure:

  • In a round-bottom flask, suspend 1,3-dibromo-4-methoxy-2-methyl-5-nitrobenzene in absolute ethanol.

  • Add SnCl₂·2H₂O to the suspension.

  • Carefully add concentrated HCl and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 80 °C) with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

  • Basify the mixture by slowly adding a saturated aqueous solution of NaHCO₃ or NaOH (10% w/v) until the pH is ~8-9. A white precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting aniline can often be used without further purification or can be purified by column chromatography if necessary.

Expert Insight: The basification step is crucial and must be done carefully, as it can be exothermic. The resulting tin salts can sometimes make extraction difficult; in such cases, filtering the entire mixture through a pad of Celite after basification can be beneficial before proceeding with the extraction.

Conclusion

1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a powerful and versatile intermediate for constructing highly substituted aromatic compounds. The distinct reactivity of its functional groups allows for a logical and sequential approach to molecular assembly. By carefully selecting catalysts and reaction conditions, researchers can effectively utilize this building block in palladium-catalyzed cross-coupling reactions to build molecular complexity, while the nitro group serves as a latent amine, ready for transformation into a key pharmacophore or synthetic handle. The protocols and insights provided herein serve as a robust foundation for the application of this intermediate in drug discovery and materials science.[1]

References

  • Koorbanally, C., et al. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Bastrakov, M., & Starosotnikov, A. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under Suzuki reaction conditions. Retrieved from [Link]

  • Semantic Scholar. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.
  • ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes. Retrieved from [Link]

  • Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (2025). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes. Retrieved from [Link]

  • Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Dibromomethyl-4-methoxy-2-nitrobenzene. Retrieved from [Link]

  • PubMed. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene for Medicinal Chemistry

Introduction: Unlocking the Potential of a Polysubstituted Scaffold In the landscape of medicinal chemistry, the rational design of novel therapeutics often hinges on the use of versatile molecular scaffolds. Polysubstit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Polysubstituted Scaffold

In the landscape of medicinal chemistry, the rational design of novel therapeutics often hinges on the use of versatile molecular scaffolds. Polysubstituted aromatic rings are foundational building blocks, offering a rigid framework upon which diverse pharmacophoric elements can be strategically placed. The title compound, 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene , represents a highly valuable, yet underexplored, starting material. Its utility is derived from the distinct electronic nature and spatial arrangement of its substituents, which provide multiple, orthogonal handles for chemical modification.[1]

This guide provides a comprehensive overview of the chemical logic and practical protocols for the derivatization of this scaffold. We will explore four key strategic modifications:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C bond formation.

  • Palladium-Catalyzed Buchwald-Hartwig Amination for C-N bond formation.

  • Nucleophilic Aromatic Substitution (SNAr) for direct heteroatom introduction.

  • Chemoselective Nitro Group Reduction to unlock the corresponding aniline functionality.

The resulting derivatives are of significant interest in drug discovery, as nitroaromatic compounds themselves possess a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4][5] Furthermore, the aniline products serve as critical precursors for amides, sulfonamides, and other key functional groups prevalent in modern pharmaceuticals.

Scientific Rationale: Understanding the Reactivity of the Core Scaffold

The derivatization strategy for 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is dictated by the powerful electronic effects exerted by its substituents. A thorough understanding of these effects is crucial for predicting and controlling regioselectivity.

  • Activating and Deactivating Influences : The nitro group (-NO₂) is a potent electron-withdrawing group through both resonance and inductive effects. This dramatically lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.[6][7][8] Conversely, the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which can subtly modulate the reactivity of adjacent positions.

  • Differential Reactivity of the Bromine Atoms : The two bromine atoms are not chemically equivalent.

    • The C1-Bromine : This bromine is ortho to the powerful electron-withdrawing nitro group and meta to the electron-donating methoxy group. The strong activation provided by the ortho-nitro group makes this position the primary site for both nucleophilic aromatic substitution and the initial oxidative addition step in palladium-catalyzed cross-coupling reactions.[6][9]

    • The C3-Bromine : This bromine is meta to the nitro group and ortho to the methoxy group. It is significantly less activated towards nucleophilic attack and oxidative addition compared to the C1-bromine.

This inherent reactivity difference allows for sequential, regioselective functionalization, a highly desirable feature in complex molecule synthesis. One can first perform a reaction under mild conditions at the C1 position, followed by a second, more forcing reaction at the C3 position.

Figure 1. Summary of substituent effects on reactivity.

Derivatization Strategy 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.[10] This is a premier method for introducing new aryl or heteroaryl moieties to the core scaffold.

Protocol: Regioselective Mono-Arylation at the C1 Position

This protocol is optimized for selective substitution at the more reactive C1-bromine by using a limited amount of the boronic acid coupling partner.

Component Example Reagent Quantity (1 mmol scale) Purpose
Starting Material1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene339 mg (1.0 mmol)Electrophile
Boronic Acid4-Fluorophenylboronic acid154 mg (1.1 mmol)Nucleophilic Partner
CatalystPd(PPh₃)₄58 mg (0.05 mmol, 5 mol%)Palladium(0) Source
BaseAqueous K₂CO₃ (2M)1.5 mLActivates Boronic Acid
Solvent1,4-Dioxane10 mLReaction Medium

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask, add the starting material (1.0 mmol), 4-fluorophenylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent/Base Addition: Add the 1,4-dioxane (10 mL) followed by the aqueous K₂CO₃ solution (1.5 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The starting material will be consumed, and a new, less polar spot corresponding to the product will appear. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the mono-arylated product.

For di-arylation , the protocol can be modified by increasing the boronic acid to 2.5 equivalents and the catalyst loading to 8 mol%, with extended reaction times (12-16 hours).

Figure 2. High-level workflow for the Suzuki reaction.

Derivatization Strategy 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The introduction of nitrogen-containing functional groups is a paramount objective in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds from aryl halides.[11][12] This reaction requires a carefully selected palladium catalyst, a specialized bulky phosphine ligand, and a strong, non-nucleophilic base.

Protocol: Regioselective Mono-Amination at the C1 Position
Component Example Reagent Quantity (1 mmol scale) Purpose
Starting Material1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene339 mg (1.0 mmol)Electrophile
AmineMorpholine96 µL (1.1 mmol)Nucleophile
Pre-catalystPd₂(dba)₃18 mg (0.02 mmol, 2 mol% Pd)Palladium(0) Source
LigandXPhos29 mg (0.06 mmol, 6 mol%)Stabilizes Catalyst
BaseSodium tert-butoxide (NaOtBu)135 mg (1.4 mmol)Proton Scavenger
SolventToluene (anhydrous)10 mLReaction Medium

Step-by-Step Methodology:

  • Glovebox Setup: Due to the air- and moisture-sensitivity of the reagents, this reaction is best performed in a glovebox. Add the starting material (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.06 mmol), and NaOtBu (1.4 mmol) to a dry vial equipped with a stir bar.

  • Reagent Addition: Add anhydrous toluene (10 mL) followed by morpholine (1.1 mmol).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 100 °C and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 8-12 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify by flash column chromatography to isolate the aminated product.

G cluster_prep Preparation (Inert) cluster_reaction Reaction cluster_iso Isolation A Combine Solids: Scaffold, Pd₂(dba)₃, XPhos, NaOtBu B Add Toluene & Amine A->B Syringe C Seal & Heat (100 °C, 8-12h) B->C D Filter through Celite C->D Cool E Concentrate D->E F Column Chromatography E->F Product Final Product F->Product

Figure 3. Experimental workflow for Buchwald-Hartwig amination.

Derivatization Strategy 3: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group sufficiently activates the C1-bromine to undergo direct substitution by potent nucleophiles, obviating the need for a metal catalyst.[7][13] This SNAr pathway is an efficient, atom-economical method for introducing heteroatoms like sulfur or oxygen.

Protocol: Thiolation at the C1 Position
Component Example Reagent Quantity (1 mmol scale) Purpose
Starting Material1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene339 mg (1.0 mmol)Electrophile
NucleophileThiophenol113 µL (1.1 mmol)Nucleophile
BasePotassium Carbonate (K₂CO₃)276 mg (2.0 mmol)Deprotonates Thiol
SolventN,N-Dimethylformamide (DMF)8 mLPolar Aprotic Medium

Step-by-Step Methodology:

  • Setup: In a 25 mL round-bottom flask, suspend the starting material (1.0 mmol) and K₂CO₃ (2.0 mmol) in DMF (8 mL).

  • Nucleophile Addition: Add thiophenol (1.1 mmol) to the suspension at room temperature.

  • Reaction: Heat the mixture to 80 °C. The reaction should proceed smoothly.

  • Monitoring: Monitor by TLC until the starting material is consumed (typically 3-5 hours).

  • Work-up: Cool the reaction mixture and pour it into ice-water (50 mL). A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Derivatization Strategy 4: Chemoselective Nitro Group Reduction

Converting the nitro group to an aniline is a pivotal transformation, as the resulting primary amine is a versatile handle for a vast array of subsequent reactions (e.g., amide coupling, sulfonylation, diazotization). The key challenge is to achieve this reduction without affecting the bromine atoms (hydrodebromination).

Protocol: Reduction to Aniline using Tin(II) Chloride

Tin(II) chloride is a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups in the presence of aryl halides.[14][15]

Component Example Reagent Quantity (1 mmol scale) Purpose
Starting MaterialAny of the above nitro-containing products1.0 mmolSubstrate
Reducing AgentTin(II) Chloride Dihydrate (SnCl₂·2H₂O)1.13 g (5.0 mmol)Reductant
SolventEthanol15 mLReaction Medium

Step-by-Step Methodology:

  • Setup: Dissolve the nitroaromatic starting material (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 mmol) to the solution.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 70 °C.

  • Monitoring: The reaction is often accompanied by a color change. Monitor by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Work-up & Basification: Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This will precipitate tin salts.

  • Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the aniline derivative, which is often pure enough for subsequent steps.

G cluster_C1 C1-Selective Reactions Start 1,3-Dibromo-4-methoxy- 2-methyl-5-nitrobenzene Suzuki Suzuki Coupling (Mono-arylation) Start->Suzuki Hartwig Buchwald-Hartwig (Mono-amination) Start->Hartwig SNAr SNAr (Thiolation, etc.) Start->SNAr Nitro_Reduction Nitro Reduction (e.g., SnCl₂) Suzuki->Nitro_Reduction Can be performed on products Hartwig->Nitro_Reduction Can be performed on products SNAr->Nitro_Reduction Can be performed on products Final_Anilines Versatile Aniline Scaffolds Nitro_Reduction->Final_Anilines

Figure 4. Overall derivatization pathways from the core scaffold.

Conclusion

The 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene scaffold is a powerful platform for generating chemical diversity in drug discovery programs. The distinct electronic environment of the ring allows for predictable, regioselective functionalization through a variety of robust and well-established synthetic methods. By leveraging palladium-catalyzed cross-coupling, nucleophilic substitution, and chemoselective reduction, researchers can efficiently access a wide array of novel molecular architectures, paving the way for the identification of new therapeutic agents.

References

  • Time in Pasuruan, ID. Google Search.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange. [Link]

  • 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. National Institutes of Health (NIH). [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]

  • Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

  • Production process for synthesizing 3,5-dibromonitrobenzene.
  • Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids. ResearchGate. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Synthesis of 1-Bromo-4-nitrobenzene. University of Colorado Boulder. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health (NIH). [Link]

  • Nitro Compounds. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]

  • Multi-step Synthesis of Substituted Benzenes. YouTube. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Cross-Coupling Reactions of Nitroarenes. National Institutes of Health (NIH). [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. [Link]

  • Reduction of aromatic nitro compounds by secondary alcohols using rhodium complexes as catalysts. The Journal of Organic Chemistry. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. National Institutes of Health (NIH). [Link]

Sources

Application

Application Notes and Protocols for the Demethylation of Methoxy Groups

Introduction: The Strategic Importance of Methoxy Group Demethylation in Modern Chemistry The methoxy group (-OCH₃) is a ubiquitous functional group found in a vast array of natural products, pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Methoxy Group Demethylation in Modern Chemistry

The methoxy group (-OCH₃) is a ubiquitous functional group found in a vast array of natural products, pharmaceutical intermediates, and fine chemicals. Its presence is often by design, serving as a protective group for a more reactive hydroxyl functionality, or it may be an inherent part of a molecule's structure.[1][2] The cleavage of the methyl-oxygen bond, a process known as demethylation, is a critical transformation in organic synthesis.[3] This reaction unmasks the phenolic hydroxyl group, which can significantly alter a molecule's biological activity, solubility, and potential for further chemical modification. For researchers in drug development and medicinal chemistry, the strategic demethylation of a methoxy group can be a pivotal step in structure-activity relationship (SAR) studies, enabling the synthesis of potent and selective therapeutic agents.[4] Furthermore, in the context of biomass valorization, the demethylation of lignin, a polymer rich in methoxy groups, is a key challenge in converting this abundant renewable resource into valuable chemicals.[1][3][5]

This comprehensive guide provides an in-depth exploration of the experimental procedures for the demethylation of methoxy groups. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying chemical principles that govern the choice of reagents and reaction conditions.

Choosing Your Demethylation Strategy: A Mechanistic Approach

The selection of an appropriate demethylation method is paramount and depends heavily on the substrate's overall functionality and stability. The cleavage of the robust methyl-aryl ether bond often requires harsh conditions; therefore, a careful evaluation of the molecule's tolerance to strong acids, Lewis acids, or nucleophiles is the first critical step.[1][6]

Lewis Acid-Mediated Demethylation: The Power of Electrophilic Activation

Lewis acids are a cornerstone of methoxy group demethylation, particularly for aryl methyl ethers. Their efficacy stems from their ability to coordinate with the ether oxygen, rendering the methyl group highly electrophilic and susceptible to nucleophilic attack.

Boron Tribromide (BBr₃): The Reagent of Choice for Aryl Methyl Ethers

Boron tribromide is arguably the most effective and widely used reagent for the demethylation of aryl methyl ethers.[3][7][8][9] Its high reactivity allows for reactions to be conducted at low temperatures, often starting at -78°C and slowly warming to room temperature, which helps to preserve sensitive functional groups.[6]

Mechanism of Action: The reaction proceeds through the formation of a Lewis acid-base adduct between the boron atom of BBr₃ and the ether oxygen. This coordination weakens the C-O bond. A bromide ion, either from BBr₃ itself or from the reaction medium, then acts as a nucleophile, attacking the activated methyl group in an Sₙ2 fashion to yield methyl bromide and an aryloxydibromoborane intermediate. Subsequent aqueous workup hydrolyzes this intermediate to liberate the desired phenol.[3]

Figure 1: Mechanism of BBr₃ Demethylation. A simplified representation of the key steps involved in the cleavage of an aryl methyl ether using boron tribromide.

Aluminum Trichloride (AlCl₃): A Cost-Effective Alternative

Aluminum trichloride is another potent Lewis acid used for demethylation.[6] While generally less reactive than BBr₃, it offers a more economical option.[6] The reactivity of AlCl₃ can be enhanced by the addition of nucleophiles such as sodium iodide or tertiary amines like N,N-dimethylaniline.[10][11]

Causality of Experimental Choice: The choice between BBr₃ and AlCl₃ often comes down to a balance of reactivity and cost. For highly sensitive substrates where mild conditions are crucial, BBr₃ is superior. For more robust molecules on a larger scale, AlCl₃ can be a more practical choice.

Brønsted Acid-Mediated Demethylation: The Classic Approach

Strong Brønsted acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), have long been used for ether cleavage.[3][12][13][14][15]

Mechanism of Action: The reaction is initiated by the protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). A nucleophilic halide ion (Br⁻ or I⁻) then attacks the methyl group via an Sₙ2 mechanism, producing the phenol and methyl halide.[3][6] These reactions typically require high temperatures (reflux) to proceed at a reasonable rate.[6]

Causality of Experimental Choice: This method is often employed for simple, acid-stable substrates. The high temperatures and strongly acidic conditions limit its applicability for complex molecules with acid-labile functional groups.

Nucleophilic Demethylation: A Milder Alternative

For substrates that are sensitive to acidic conditions, nucleophilic demethylation offers a valuable alternative. This approach utilizes strong nucleophiles to directly attack the methyl group.

Thiolates: The Soft Nucleophile Advantage

Thiolates, generated in situ from thiols and a base, are excellent soft nucleophiles for cleaving aryl methyl ethers.[3][16] The use of high molecular weight, low-volatility thiols can mitigate the unpleasant odors often associated with these reagents.[16][17]

Mechanism of Action: The thiolate anion directly attacks the electrophilic methyl carbon of the methoxy group in an Sₙ2 reaction, displacing the aryloxide as the leaving group. The resulting phenoxide is then protonated during the workup to yield the phenol.

L-Selectride®: A Powerful Hydride Reagent

L-Selectride® (lithium tri-sec-butylborohydride) is a potent nucleophilic reagent that has proven effective for the O-demethylation of various compounds, including complex natural products like opium alkaloids.[18][19]

Causality of Experimental Choice: Nucleophilic methods are chosen when the substrate contains acid-sensitive functional groups. The choice of nucleophile will depend on the specific substrate and the desired selectivity.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a general guideline and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Demethylation of an Aryl Methyl Ether using Boron Tribromide

This protocol is a widely applicable method for the demethylation of aryl methyl ethers.

Materials:

  • Aryl methyl ether (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (1.0 M solution in DCM, 1.1 - 3.0 eq)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the aryl methyl ether (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C or -78°C (using a dry ice/acetone bath) with stirring. The lower temperature is recommended for sensitive substrates.

  • Addition of BBr₃: Add the BBr₃ solution (1.1 - 3.0 eq) dropwise via a dropping funnel over a period of 15-30 minutes. The reaction mixture may change color.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 1-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly and carefully quench the reaction by the dropwise addition of methanol. Caution: BBr₃ reacts violently with protic solvents. [6][9]

  • Workup:

    • Add water to the mixture and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography, recrystallization, or distillation.

Demethylation_Workflow A Dissolve Aryl Methyl Ether in Anhydrous DCM B Cool to 0°C or -78°C A->B C Add BBr₃ Solution Dropwise B->C D Warm to RT and Stir (1-24h) C->D E Monitor Reaction by TLC/LC-MS D->E E->D Incomplete F Cool to 0°C and Quench with Methanol E->F Complete G Aqueous Workup and Extraction F->G H Drying and Concentration G->H I Purification H->I

Figure 2: General Workflow for BBr₃ Demethylation. This diagram outlines the key experimental steps from reaction setup to product purification.

Data Presentation: A Comparative Overview of Demethylation Reagents

The following table summarizes the key features of common demethylation reagents to aid in the selection of the most appropriate method.

ReagentTypical SubstratesReaction ConditionsAdvantagesDisadvantages
Boron Tribromide (BBr₃) Aryl methyl ethers-78°C to RT, anhydrous DCMHigh reactivity, mild conditions, good for sensitive substrates[3][7]Expensive, moisture-sensitive, corrosive, violent reaction with protic solvents[6]
Aluminum Trichloride (AlCl₃) Aryl methyl ethersRT to reflux, DCM or other solventsCost-effective, can be enhanced with additives[6][10]Less reactive than BBr₃, can promote side reactions (e.g., Friedel-Crafts)[6]
Hydrobromic Acid (HBr) Simple alkyl and aryl ethersHigh temperature (reflux)Inexpensive, readily availableHarsh conditions, not suitable for acid-sensitive substrates[3][6]
Thiolates (e.g., EtSNa) Aryl methyl ethersReflux in polar aprotic solvents (e.g., DMF)Good for acid-sensitive substrates, mild conditions[3][16]Unpleasant odor of thiols, potential for side reactions with other electrophiles[16][17]
L-Selectride® Opioid alkaloids, other complex moleculesReflux in THFHigh efficiency for specific substrates, can be selective[18][19]Expensive, potent reducing agent that may affect other functional groups

Conclusion: A Versatile Transformation in Chemical Synthesis

The demethylation of methoxy groups is a powerful and versatile transformation in the chemist's toolbox. A thorough understanding of the underlying reaction mechanisms and the careful selection of reagents and conditions are essential for achieving successful outcomes. This guide has provided a comprehensive overview of the most common demethylation strategies, complete with mechanistic insights and practical protocols. By leveraging this knowledge, researchers can confidently navigate the challenges of methoxy group cleavage and unlock new avenues in drug discovery, natural product synthesis, and materials science.

References

  • O-Demethylation | Chem-Station Int. Ed. (2024). Chem-Station. [Link]

  • Demethylation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D. (2023). Royal Society of Chemistry. [Link]

  • Demethylation of a methoxy group to inhibit repolymerization during alkaline lignin pyrolysis | Request PDF - ResearchGate. (2022). ResearchGate. [Link]

  • Methionine synthase - Wikipedia. (n.d.). Wikipedia. [Link]

  • What demethylating reagent do you suggest? - ResearchGate. (2016). ResearchGate. [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]

  • CN102260132A - Demethylating reagent, method for removing methyl and method for preparing luciferin by use of demethylating reagent - Google Patents. (2011).
  • Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol on the MWCNT and Its Efficient Electrocatalytic Hydrazine Oxidation and Sensing Applications | ACS Omega. (2020). ACS Publications. [Link]

  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3) - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]

  • Mechanistic Insights into the Demethylation of Lignin-Derived Structures Using Protic Ionic Liquids: A Density Functional Theory Study - PubMed. (2022). PubMed. [Link]

  • Grignard reagent - Wikipedia. (n.d.). Wikipedia. [Link]

  • Demethylating Reaction of Methyl Ethers - ResearchGate. (2009). ResearchGate. [Link]

  • US6395900B1 - Methods of O-demethylation and N-deprotection - Google Patents. (2002).
  • S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS Masao Shimizu,*a Teruaki Shimazaki,b Y. (2009). HETEROCYCLES, Vol. 78, No. 12, 2009. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • 3,3'-dihydroxybiphenyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Vitamin B12 , folate, and the methionine remethylation cycle-biochemistry, pathways, and regulation - PubMed. (2017). PubMed. [Link]

  • Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). Royal Society of Chemistry. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • n Bu 4 NBr-catalyzed esterification of methoxyarenes with acyl bromide - RSC Publishing. (2022). Royal Society of Chemistry. [Link]

  • ether cleavage with strong acids - YouTube. (2018). YouTube. [Link]

  • grignard reagents - Chemguide. (n.d.). Chemguide. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed. (2016). PubMed. [Link]

  • Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase - PubMed. (2019). PubMed. [Link]

  • Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. (2003). Organic & Biomolecular Chemistry. [Link]

  • WO 2008/091379 A1 - Googleapis.com. (2008).
  • Reactions with Grignard Reagents - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Chemical Transformations of Lignin Under the Action of 1-Butyl-3-Methylimidazolium Ionic Liquids: Covalent Bonding and the Role of Anion - MDPI. (2023). MDPI. [Link]

  • Depolymerization of Lignin by Microwave-Assisted Methylation of Benzylic Alcohols. (2020). Journal of Wood Chemistry and Technology. [Link]

  • Boron Tribromide - ResearchGate. (n.d.). ResearchGate. [Link]

  • Ether cleavage - Wikipedia. (n.d.). Wikipedia. [Link]

  • Thiols/Methionine - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • Methionine synthase - Proteopedia, life in 3D. (2023). Proteopedia. [Link]

  • nBu4NBr-Catalyzed Esterification of Methoxyarenes with Acyl Bro-mide - ResearchGate. (2022). ResearchGate. [Link]

  • Biochemistry | Corrins & B12 - Methionine Synthase Reductase - YouTube. (2015). YouTube. [Link]

  • Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives - PMC. (2021). PMC. [Link]

  • Efficient depolymerization of lignin through microwave-assisted Ru/C catalyst cooperated with metal chloride in methanol/formic acid media - Frontiers. (2022). Frontiers. [Link]

  • L-Selectride as a General Reagent for the O-Demethylation and N-Decarbomethoxylation of Opium Alkaloids and Derivatives - WashU Medicine Research Profiles. (1998). Washington University School of Medicine. [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax. (2023). OpenStax. [Link]

  • (PDF) Enzymatic S‐Methylation of Thiols Catalyzed by Different O‐Methyltransferases. (2020). ResearchGate. [Link]

  • Microwave-assisted depolymerization of various types of waste lignins over two-dimensional CuO/BCN catalysts - Green Chemistry (RSC Publishing). (2022). Royal Society of Chemistry. [Link]

  • Role, structure and location of mutations in methionine synthase... - ResearchGate. (2001). ResearchGate. [Link]

  • An efficient procedure for the demethylation of aryl-methyl ethers in optically pure unusual amino acids - Arizona Board of Regents. (1993). The University of Arizona. [Link]

Sources

Method

Application Notes and Protocols for the Selective Debromination of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene

Introduction: The Strategic Importance of Selective Debromination In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science research, the precise modification of highly fun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Selective Debromination

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science research, the precise modification of highly functionalized aromatic scaffolds is of paramount importance. Polyhalogenated aromatic compounds serve as versatile building blocks, with the halogen atoms acting as synthetic handles for a variety of cross-coupling and substitution reactions. However, the ability to selectively remove a single halogen atom from a polyhalogenated arene, a process known as selective dehalogenation, unlocks a powerful strategy for asymmetrical functionalization and the generation of molecular diversity. This application note provides a detailed technical guide for the selective monodebromination of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, a complex substrate featuring a dense array of electronically and sterically influential functional groups. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage selective debromination as a tool for the synthesis of novel chemical entities.

Chemical Principles and Regioselectivity: A Predictive Analysis

The successful selective debromination of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene hinges on the differential reactivity of the two bromine atoms located at the C1 and C3 positions. This reactivity is governed by a combination of electronic and steric effects imparted by the neighboring substituents.

Electronic Effects:

  • Methoxy Group (-OCH₃) at C4: This is a strongly electron-donating group that activates the aromatic ring towards electrophilic attack and influences the electron density at adjacent positions. Through its +M (mesomeric) effect, it increases the electron density at the ortho and para positions.

  • Methyl Group (-CH₃) at C2: This is a weakly electron-donating group that activates the ring through a +I (inductive) effect and hyperconjugation.

  • Nitro Group (-NO₂) at C5: This is a strongly electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack via its -M and -I effects.

Analyzing the local electronic environment of each bromine atom:

  • Bromine at C1: This bromine is ortho to the weakly activating methyl group and meta to both the strongly activating methoxy group and the strongly deactivating nitro group.

  • Bromine at C3: This bromine is ortho to the strongly activating methoxy group and also ortho to the strongly deactivating nitro group.

The bromine at the C3 position is subject to the push-pull effects of the adjacent methoxy and nitro groups. The strong electron-donating resonance effect of the methoxy group is expected to increase the electron density at the C3 position, potentially weakening the C-Br bond and making it more susceptible to reductive cleavage. Conversely, the strong electron-withdrawing effect of the ortho-nitro group will decrease the electron density. In many cases of catalytic hydrogenation for dehalogenation, increased electron density at the carbon bearing the halogen facilitates the reaction. Therefore, it is predicted that the bromine at the C3 position will be preferentially removed.

Steric Effects:

The methyl group at the C2 position introduces steric hindrance around the bromine atom at C1 and, to a lesser extent, the bromine at C3. This steric congestion can influence the approach of the catalyst and reagents, potentially favoring reaction at the less hindered site. In the case of catalytic hydrogenation, the steric hindrance around C1 might further favor the reaction at C3.

Based on the combined electronic and steric factors, the selective debromination is predicted to occur at the C3 position, yielding 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene .

Recommended Protocol: Selective Monodebromination via Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a well-established and often highly selective method for the reductive dehalogenation of aryl halides.[1] It offers the advantage of proceeding under relatively mild conditions and can be tuned to achieve monodebromination while preserving other functional groups, such as the nitro group in this case.

Materials and Reagents
ReagentGradeSupplier
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene≥98%Varies
Palladium on Carbon (10% Pd)Degussa type E101Varies
Ethanol (EtOH)Anhydrous, ≥99.5%Varies
Sodium Acetate (NaOAc)Anhydrous, ≥99%Varies
Hydrogen Gas (H₂)High Purity (≥99.999%)Varies
Ethyl Acetate (EtOAc)ACS GradeVaries
Brine (Saturated NaCl solution)In-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Varies
Celite® 545Varies
Experimental Procedure

Figure 1: Experimental workflow for the selective catalytic hydrogenation.

  • Reaction Setup:

    • To a suitable hydrogenation vessel, add 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene (1.0 eq).

    • Add anhydrous sodium acetate (1.5 eq) and ethanol (10-20 mL per gram of substrate).

    • Carefully add 10% palladium on carbon (5-10 mol% Pd). Caution: Pd/C is pyrophoric and should be handled with care, preferably in a fume hood and away from flammable solvents when dry.

  • Hydrogenation:

    • Seal the reaction vessel and connect it to a hydrogenation apparatus.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove air.

    • Carefully introduce hydrogen gas, and purge the vessel three times with hydrogen.

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the monodebrominated product. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene.

Analytical Characterization and Data

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations for 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene
¹H NMR Appearance of a new aromatic proton signal, changes in the chemical shifts and coupling constants of the remaining aromatic protons.
¹³C NMR Appearance of a new C-H signal in the aromatic region and disappearance of a C-Br signal.
GC-MS A new peak with a molecular ion corresponding to the monodebrominated product.

Self-Validation and Trustworthiness

The protocol described above incorporates several features to ensure its reliability and reproducibility:

  • Reaction Monitoring: The explicit instruction to monitor the reaction by TLC or GC-MS allows for real-time assessment of the reaction's progress and helps prevent over-reduction to the fully debrominated or amine-reduced byproducts.

  • Use of a Base: The addition of sodium acetate is crucial. It acts as a scavenger for the hydrobromic acid (HBr) that is formed during the reaction. Neutralizing the acid prevents potential side reactions and catalyst deactivation, leading to a cleaner and more efficient transformation.

  • Standard Purification: The work-up and purification steps are standard and robust procedures designed to effectively remove the catalyst and other impurities, ensuring a high purity of the final product.

Alternative Protocol: Zinc-Mediated Reductive Debromination

For laboratories not equipped for catalytic hydrogenation, a metal-mediated reduction using zinc dust in an acidic medium offers a viable alternative. This method is often chemoselective for the dehalogenation of aryl halides.[2]

Experimental Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene (1.0 eq) in a mixture of acetic acid and an appropriate co-solvent like ethanol.

    • Add activated zinc dust (2-3 eq).

  • Reaction:

    • Heat the reaction mixture to a gentle reflux.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove excess zinc.

    • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography.

Conclusion

The selective monodebromination of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a challenging yet highly valuable transformation. The protocols detailed in this application note, based on a thorough analysis of the substrate's electronic and steric properties, provide a robust starting point for achieving the desired regioselectivity. The catalytic hydrogenation method is recommended as the primary approach due to its typically high selectivity and mild conditions. By carefully controlling the reaction parameters and monitoring the progress, researchers can successfully synthesize 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene, a key intermediate for the development of novel and complex molecular architectures.

References

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • PubChem. (n.d.). 1-bromo-3-methoxy-5-nitrobenzene. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). Reductive dehalogenation of arylhalides and alkylhalides with zinc in THF saturated aqueous ammonium chloride. [Link]

  • MDPI. (2023). Recent Advances of Pd/C-Catalyzed Reactions. [Link]

  • Google Patents. (n.d.).
  • LookChem. (n.d.). Reductive dehalogenation of arylhalides and alkylhalides with zinc in THF saturated aqueous ammonium chloride. [Link]

  • YouTube. (2021, October 12). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • PubMed Central (PMC). (n.d.). Unravelling a bench-stable zinc-amide compound as highly active multitasking catalyst for radical-mediated selective alk(en)ylation of unactivated carbocycles under mild conditions. [Link]

  • CDC Stacks. (n.d.). Supporting Information. [Link]

  • PubMed Central (PMC). (2016, October 24). Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. [Link]

  • ResearchGate. (n.d.). (PDF) 1-Bromo-4-methyl-2-nitrobenzene. [Link]

  • ACS Publications. (2016, August 9). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. [Link]

  • Sci-Hub. (n.d.). Reductive dehalogenation of polyfluoroarenes by zinc in aqueous ammonia. [Link]

  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2023). Recent Advances of Pd/C-Catalyzed Reactions. [Link]

  • YouTube. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups. [Link]

  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Sciencemadness.org. (2022, June 17). Replacement of Pd/C by powdered catalytic converter for hydrogenation reactions. [Link]

  • PubMed Central (PMC). (n.d.). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. [Link]

  • ChemSynthesis. (n.d.). 3-bromo-4-methyl-5-nitrobenzoic acid. [Link]

  • PubChem. (n.d.). 1-Bromo-3-methoxy-5-nitrobenzene. [Link]

  • PubMed Central (PMC). (n.d.). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nitration of Substituted Methoxy Methyl Benzenes

Welcome to the technical support center for electrophilic aromatic nitration. This guide is designed for researchers, chemists, and process development professionals who are working with substituted methoxy methyl benzen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for electrophilic aromatic nitration. This guide is designed for researchers, chemists, and process development professionals who are working with substituted methoxy methyl benzenes (e.g., methoxy-toluenes, cresyl methyl ethers) and encountering challenges in achieving clean, selective, and high-yield nitration.

The presence of both a methoxy (–OCH₃) and a methyl (–CH₃) group on a benzene ring creates a highly activated system. While this high reactivity can be advantageous, it also opens the door to a variety of competing side reactions that can complicate product mixtures, reduce yields, and lead to purification difficulties. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating these common issues.

Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and mechanistic questions that frequently arise during the nitration of these substrates.

Q1: What are the primary side reactions I should expect when nitrating a methoxy methyl benzene derivative?

A1: The high electron density of the aromatic ring, conferred by the strongly activating methoxy group and the moderately activating methyl group, makes the substrate susceptible to several side reactions beyond the desired mononitration. The most common are:

  • Polynitration: The initial mononitro product is still activated enough to undergo a second, or even third, nitration, leading to dinitro or trinitro compounds. This is especially prevalent at elevated temperatures or with an excess of the nitrating agent.[1]

  • Oxidation: The standard nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidant. Highly activated rings, particularly those with a free hydroxyl group (cresols) or that can be demethylated in situ, are prone to oxidation, resulting in the formation of complex, often intractable, dark-colored tars and resins.[1][2] Under certain conditions, oxidation can also lead to the formation of benzoquinone derivatives.

  • Ipso-Nitration: This is a crucial and often overlooked side reaction where the nitronium ion (NO₂⁺) attacks a carbon atom already bearing a substituent (the ipso position). Attack at the methoxy- or methyl-substituted carbon can lead to distinct byproduct pathways.[3]

  • Demethylation of the Methoxy Group: Under the strong acidic conditions of nitration, the methoxy group can be protonated and subsequently cleaved via nucleophilic attack by water or bisulfate ions present in the medium. This generates a phenol derivative in situ. Phenols are even more activated than anisoles and are extremely sensitive to oxidation, often leading to rapid tar formation.[4][5]

Q2: My reaction mixture turns dark brown or black immediately upon adding the nitrating agent. What is causing this and how can I prevent it?

A2: A rapid change to a dark, tarry consistency is a classic sign of oxidative degradation.[1][4]

  • Causality: This occurs because the electron-rich aromatic ring is being aggressively oxidized by nitric acid. The reaction is highly exothermic, and any localized increase in temperature dramatically accelerates these degradation pathways. The issue is most severe if your substrate has a free hydroxyl group (i.e., you are nitrating a methoxy cresol). The phenol moiety is exceptionally easy to oxidize. Even if you start with a methoxy compound (anisole derivative), acid-catalyzed demethylation can generate a phenol in the reaction flask, which then rapidly oxidizes.[4]

  • Preventative Measures:

    • Strict Temperature Control: This is the most critical parameter. The reaction should be maintained at a low temperature (typically -5 to 5 °C) throughout the addition of the nitrating agent using an efficient cooling bath (e.g., ice-salt).

    • Slow, Controlled Addition: Add the nitrating agent dropwise to the substrate solution with vigorous stirring. This ensures that the heat generated can be dissipated effectively and prevents localized "hot spots."

    • Protecting Groups: If your substrate contains a phenolic hydroxyl group, it is highly advisable to protect it before nitration. Converting the phenol to an ester (e.g., an acetate or a phosphate) reduces the ring's activation, prevents direct oxidation of the phenol, and can be easily removed after the nitration step.[1]

    • Milder Nitrating Agents: For extremely sensitive substrates, consider alternatives to the harsh HNO₃/H₂SO₄ system. Reagents like sodium nitrate with an inorganic acidic salt on wet silica can provide a milder, heterogeneous nitration environment.[6]

Q3: What is ipso-nitration and how does it lead to byproducts?

A3: Ipso-nitration is an electrophilic attack at a position already occupied by a substituent. In methoxy methyl benzenes, this can occur at the carbon bearing the –OCH₃ group or the –CH₃ group.

  • Mechanism of Ipso-Attack:

    • Attack at the Methoxy Group: The nitronium ion attacks the carbon connected to the methoxy group. This forms a cyclohexadienyl cation intermediate (a Wheland intermediate). This intermediate can then undergo nucleophilic attack (e.g., by water or acetate from the medium) and subsequent elimination of methanol to form a nitro-substituted cyclohexadienone. These dienones can further react or rearrange, often leading to quinone-type byproducts.

    • Attack at the Methyl Group: Attack at the methyl-substituted carbon also forms a cyclohexadienone intermediate. This species is often unstable and can rearrange, potentially leading to the formation of nitrophenol derivatives after a series of steps. For instance, nitration of some 4-substituted toluenes in acetic anhydride is known to form 1,2- and 1,4-adducts.[7]

The flowchart below illustrates the potential pathways following an ipso-attack.

ipso_nitration cluster_paths Reaction Pathways Substrate Methoxy Methyl Benzene NO2_plus NO₂⁺ (Nitronium Ion) Normal_Sub Normal EAS (o,p-Nitration) NO2_plus->Normal_Sub H⁺ Attack Ipso_Attack_Me Ipso-Attack (at C-CH₃) NO2_plus->Ipso_Attack_Me C-CH₃ Attack Ipso_Attack_OMe Ipso-Attack (at C-OCH₃) NO2_plus->Ipso_Attack_OMe C-OCH₃ Attack Dienone_Me Nitro-Cyclohexadienone (from C-CH₃ attack) Ipso_Attack_Me->Dienone_Me Dienone_OMe Nitro-Cyclohexadienone (from C-OCH₃ attack) Ipso_Attack_OMe->Dienone_OMe Rearranged_Product Rearranged Byproducts (e.g., Nitrophenols) Dienone_Me->Rearranged_Product Rearrangement Quinone Quinone Byproducts Dienone_OMe->Quinone Elimination of CH₃OH

Caption: Pathways of nitronium ion attack on a substituted benzene ring.

Q4: Can the methyl group be oxidized to a carboxylic acid during nitration?

A4: While possible under extremely harsh oxidative conditions, direct oxidation of the methyl group to a carboxylic acid is not a common side reaction during a typical electrophilic nitration with HNO₃/H₂SO₄. The aromatic ring is significantly more nucleophilic and reactive than the C-H bonds of the methyl group. Side reactions involving the ring, such as oxidation, polynitration, and ipso-attack, are kinetically and thermodynamically far more favorable. Significant oxidation of the methyl group would likely require different reagents (e.g., KMnO₄, K₂Cr₂O₇) or much more forcing conditions than those used for nitration.[8][9]

Troubleshooting Guide: A Systematic Approach

Use this guide to diagnose and solve specific experimental issues.

Observation / Problem Probable Cause(s) Recommended Solutions & Underlying Logic
Reaction turns dark brown/black; formation of tar. 1. Oxidation of the aromatic ring. [1] 2. Reaction temperature is too high. 3. Presence of a free phenolic group. [4]1. Lower Temperature: Immediately cool the reaction to <-5 °C. For future runs, pre-cool the substrate solution before the slow, dropwise addition of the pre-cooled nitrating mixture. Logic: Lowering the temperature decreases the rate of all reactions, but disproportionately affects the highly energetic oxidation pathways. 2. Use a Protecting Group: If the substrate is a phenol, protect the hydroxyl group as an ester (e.g., acetate, phosphate). Logic: This reduces the extreme activation of the ring, preventing it from being easily oxidized.[1] 3. Reverse Addition: Add the substrate solution slowly to the nitrating mixture at low temperature. Logic: This maintains a low concentration of the reactive substrate in the presence of the oxidant, helping to control the exotherm.
High yield of dinitro- or polynitrated products. 1. Excess of nitrating agent. 2. Reaction temperature is too high or reaction time is too long. [1]1. Control Stoichiometry: Use a molar ratio of nitric acid to substrate as close to 1:1 as possible. Logic: Limiting the amount of the electrophile ensures there is not enough to react with the mononitrated product. 2. Monitor the Reaction: Use TLC or a rapid analytical method (quenched GC-MS) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is gone. Logic: This prevents the mononitro product from having the time to react further. 3. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., -10 to 0 °C). Logic: The second nitration has a higher activation energy; lower temperatures will favor the initial, faster mononitration.
Poor regioselectivity; complex mixture of isomers. 1. Inherent directing effects of the substituents. 2. Steric hindrance influencing ortho:para ratio. 3. Ipso-attack and subsequent rearrangement. 1. Optimize Acid Concentration: The concentration of sulfuric acid can influence the ortho:para ratio. For some cresols, higher H₂SO₄ concentrations can favor certain isomers.[1] Conduct small-scale experiments varying the H₂SO₄ concentration to find the optimal ratio. 2. Use a Bulky Protecting Group: Protecting a nearby hydroxyl group with a bulky group can sterically hinder the adjacent ortho positions, thereby increasing the proportion of the para product. 3. Employ Shape-Selective Catalysts: Consider using zeolites as catalysts, which can sterically favor the formation of the less bulky para isomer by constraining the transition state within their pores.[3]
Formation of unexpected nitrophenol or quinone byproducts. 1. Ipso-nitration at a methoxy- or methyl-substituted carbon. 2. Demethylation of the methoxy group followed by nitration of the resulting phenol. [5]1. Modify the Nitrating System: Nitration in acetic anhydride can sometimes favor the formation of stable adducts from ipso-attack.[7] Switching to a standard HNO₃/H₂SO₄ system in a non-participating solvent might reduce this pathway. 2. Minimize Water Content: Use anhydrous conditions where possible to suppress the hydrolysis of intermediates and the potential for demethylation. Logic: Water acts as a nucleophile that can facilitate both demethylation and the conversion of ipso-intermediates to byproducts. 3. Keep Temperature Low: As with other side reactions, low temperatures disfavor the higher-energy pathways that lead to these rearranged or demethylated products.

Validated Experimental Protocol: Selective Mononitration of m-Cresol via a Phosphate Ester Protecting Group

Direct nitration of m-cresol is notoriously non-selective and prone to oxidation.[1] This protocol, adapted from established methodologies, utilizes a phosphate protecting group to achieve high selectivity for the 4- and 6-nitro isomers, which can then be separated.

Step 1: Protection of m-Cresol as Tri-m-tolyl Phosphate

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine m-cresol (3.0 eq) and phosphorus oxychloride (POCl₃, 1.0 eq) in a suitable solvent like toluene.

  • Reaction: Slowly add a base such as pyridine or triethylamine (3.0 eq) to the mixture while cooling in an ice bath to control the initial exotherm.

  • Heating: After the addition is complete, heat the mixture to reflux for 2-4 hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture, wash with dilute HCl to remove the base, then with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude tri-m-tolyl phosphate. Purification can be achieved by vacuum distillation or chromatography if necessary.

Step 2: Nitration of Tri-m-tolyl Phosphate

  • Setup: Dissolve the tri-m-tolyl phosphate (1.0 eq) in a suitable solvent such as chloroform or dichloromethane in a flask equipped with a dropping funnel and a thermometer, cooled to -5 °C in an ice-salt bath.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 70%, 3.0 eq) to concentrated sulfuric acid (98%) at 0 °C.

  • Addition: Add the cold nitrating mixture dropwise to the phosphate solution, ensuring the internal temperature does not rise above 0 °C.

  • Reaction: Stir the mixture at -5 to 0 °C for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the same solvent. Combine the organic layers, wash with cold water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄.

Step 3: Hydrolysis to Nitrocresols

  • Setup: Dissolve the crude nitrated phosphate ester in ethanol or a similar solvent.

  • Hydrolysis: Add an aqueous solution of a strong base (e.g., NaOH) and heat the mixture to reflux for several hours until the hydrolysis is complete (TLC monitoring).

  • Workup: Cool the mixture, remove the organic solvent under reduced pressure, and then acidify the remaining aqueous solution with concentrated HCl. The nitrocresol products will precipitate.

  • Purification: Collect the solid products by filtration. The mixture of 3-methyl-4-nitrophenol and 3-methyl-6-nitrophenol can then be separated by column chromatography or fractional crystallization.

This multi-step process, while longer, provides a much cleaner product profile and higher yields of the desired isomers by circumventing the oxidation and polynitration issues inherent to direct nitration of the unprotected phenol.

protocol_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis Cresol m-Cresol Reagent1 + POCl₃, Pyridine Cresol->Reagent1 Phosphate Tri-m-tolyl Phosphate Reagent1->Phosphate Reagent2 + HNO₃ / H₂SO₄ (-5 to 0 °C) Phosphate->Reagent2 Nitro_Phosphate Nitrated Phosphate Ester Reagent2->Nitro_Phosphate Reagent3 + NaOH (aq), Reflux then H⁺ Nitro_Phosphate->Reagent3 Final_Product Mixture of Nitrocresols (4-NO₂ and 6-NO₂) Reagent3->Final_Product

Caption: Workflow for selective nitration via a protecting group strategy.

References

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
  • ResearchGate. (n.d.). Some reported examples of the nitration of m-cresol under various conditions. [Link]

  • Wang, Y., et al. (2020). Demethylation of a methoxy group to inhibit repolymerization during alkaline lignin pyrolysis. ResearchGate. [Link]

  • Friscic, T., et al. (2022). Biocatalytic Strategies for Nitration Reactions. JACS Au. [Link]

  • Google Patents. (n.d.).
  • Moodie, R. B., et al. (1977). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Khan Academy. (2022). Nitration of Phenols. [Link]

  • Fischer, A., et al. (1986). Ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adducts. Canadian Journal of Chemistry. [Link]

  • Google Patents. (n.d.). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • ResearchGate. (2020). Synthetic Protocols for Aromatic Nitration: A Review. [Link]

  • University of Connecticut. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • YouTube. (2023). Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. [Link]

  • Google Patents. (n.d.).
  • Chem-Station. (2024). O-Demethylation. [Link]

  • Reddit. (2013). Oxidation of a methyl group to a carboxylic acid, mechanism help. [Link]

  • Royal Society of Chemistry. (2023). Ipso nitration in organic synthesis. [Link]

  • National Center for Biotechnology Information. (2023). Selective Arene Photonitration via Iron-Complex β-Homolysis. [Link]

  • PubMed. (1998). Quantitative analysis of cresol and its metabolites in biological materials and distribution in rats after oral administration. [Link]

  • Prezi. (n.d.). nitration: anisole. [Link]

  • Semantic Scholar. (2023). Recent advances in ipso-nitration reactions. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1998). Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. [Link]

  • ResearchGate. (2003). A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids. [Link]

  • Pakistan Academy of Sciences. (2012). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]

  • Semantic Scholar. (1933). The Nitration of Para-Cresol and of Para-Cresyl Carbonate in the Presence of Sulfuric Acid1. [Link]

  • ResearchGate. (2007). Reaction of phenol with nitrite ion: Pathways of formation of nitrophenols in environmental waters. [Link]

  • Reddit. (2021). Di-nitration troubleshooting. [Link]

  • ResearchGate. (2023). (PDF) Recent advances in ipso-nitration reactions. [Link]

  • National Center for Biotechnology Information. (2005). Nitration Of Phenols Under Mild And Heterogeneous Conditions. [Link]

  • JACS Au. (2022). Selective Arene Photonitration via Iron-Complex β-Homolysis. [Link]

  • MDPI. (2021). Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation. [Link]

  • Indian Academy of Sciences. (n.d.). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. [Link]

  • Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

  • ResearchGate. (2024). (PDF) Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

Sources

Optimization

preventing over-reduction of the nitro group to an amine

Welcome to the Technical Support Center for Selective Organic Synthesis. As Senior Application Scientists, we understand that controlling the extent of a reaction is paramount to achieving your desired synthetic outcomes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Selective Organic Synthesis. As Senior Application Scientists, we understand that controlling the extent of a reaction is paramount to achieving your desired synthetic outcomes. This guide focuses on a common yet challenging transformation: the reduction of the nitro group.

Specifically, we will address how to prevent the common problem of over-reduction to the primary amine and instead selectively isolate valuable intermediates like hydroxylamines or nitroso compounds. This resource is designed for researchers and drug development professionals to provide direct, actionable solutions to challenges encountered in the lab.

Understanding the Nitro Reduction Pathway

The reduction of a nitro group (R-NO₂) is not a single-step event. It proceeds through a series of two-electron reduction intermediates. A complete, six-electron reduction yields the amine (R-NH₂), but stopping the reaction midway can yield the nitroso (R-N=O) or hydroxylamine (R-NHOH) derivatives.[1]

Understanding this pathway is the first step in troubleshooting and controlling your reaction. The primary challenge is that the intermediates, particularly the nitroso and hydroxylamine, are often more easily reduced than the starting nitro compound, leading to the thermodynamically stable amine as the major product.[2][3]

Nitro_Reduction_Pathway Nitro Nitro (R-NO₂) Nitroso Nitroso (R-N=O) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Amine (R-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Stepwise pathway of nitro group reduction.

Troubleshooting Guide: Halting the Reduction

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction goes all the way to the amine. How can I stop it at the hydroxylamine stage?

This is the most common issue. Over-reduction is typically caused by a reducing system that is too powerful or reaction conditions that favor the complete six-electron transfer.

Causality & Solution:

The key is to select a milder reducing agent and carefully control the reaction conditions to disfavor the final reduction step from hydroxylamine to amine.

  • Re-evaluate Your Reducing Agent: Many standard methods are designed for full reduction.[4][5] For isolating hydroxylamines, methods that operate under neutral pH are often the most successful.

    • Problematic Reagents (High Amine Yield):

      • Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Ni): These are extremely efficient and generally lead to the amine.[4]

      • Metal/Strong Acid (e.g., Fe/HCl, SnCl₂/HCl): The acidic medium promotes the rapid dehydration and subsequent reduction of the hydroxylamine intermediate. This is the basis of the classic Béchamp reduction for aniline synthesis.[5][6]

      • Hydrides (e.g., LiAlH₄): While effective for aliphatic nitro compounds, this strong reductant often produces azo compounds from aromatic nitro substrates.[4][5]

    • Recommended Reagents for Hydroxylamine Synthesis:

      • Zinc Dust with Ammonium Chloride: This is one of the most reliable methods. The reaction is performed in an aqueous or alcoholic medium under neutral conditions, which stabilizes the hydroxylamine product.[7]

      • Aluminum or Zinc Amalgam: These can also be used under neutral conditions for a controlled reduction.

      • Electrochemical Reduction: This method offers excellent control. By carefully setting the electrode potential and managing the pH, the reduction can be selectively stopped at the hydroxylamine stage.[8][9]

  • Control Reaction Parameters:

    • Temperature: Perform the reduction at low temperatures (0-10 °C). Most nitro reductions are highly exothermic, and excess heat will drive the reaction to completion.[7][10]

    • Stoichiometry: Use a carefully measured amount of the reducing agent. A large excess will invariably lead to over-reduction. Titrate the reductant if necessary and monitor the reaction closely by TLC or LCMS.

    • pH: Maintain a neutral or slightly basic pH. The hydroxylamine is more stable under these conditions. Strong acid will catalyze its conversion to the amine.[8]

Data Summary: Reductant Choice and Expected Outcome
Reducing SystemTypical ConditionsPrimary ProductSuitability for Hydroxylamine
H₂ / Pd-C or Raney NiH₂ gas, various solventsAminePoor
Fe / HCl or AcOH (Béchamp)Acidic, often heatedAminePoor[5][6]
SnCl₂ / HClAcidicAminePoor[4]
LiAlH₄Anhydrous ether/THFAmine (aliphatic), Azo (aromatic)Very Poor[5]
Zn / NH₄Cl H₂O or EtOH, 0-15 °C Hydroxylamine Excellent [7]
Rh-C / HydrazineRoom TemperatureHydroxylamineGood[7]
Electrochemical ReductionControlled potential, buffered pHHydroxylamineExcellent (requires specific equipment)[8]
Question 2: I must use catalytic hydrogenation. Can it be modified to be more selective for the hydroxylamine?

While challenging, it is possible to tame the high activity of catalytic hydrogenation to favor the hydroxylamine intermediate. The strategy revolves around attenuating the catalyst's activity.

Causality & Solution:

The hydroxylamine product can desorb from the catalyst surface before it undergoes the final reduction step if the catalyst's activity is properly modulated.[3] This is achieved by introducing specific additives or "catalyst poisons."

  • Use a Catalyst Modifier/Inhibitor:

    • Dimethyl Sulfoxide (DMSO): Adding a controlled amount of DMSO can selectively poison the catalyst surface, inhibiting the further hydrogenation of the hydroxylamine to the aniline.[11]

    • Amines (e.g., Triethylamine): In some systems, particularly with platinum catalysts, the addition of an amine can promote the initial conversion of the nitroaromatic while preventing the over-reduction of the hydroxylamine product.[11]

    • Ethylenediamine (EDA): Modifying a platinum catalyst with EDA has been shown to make the catalyst surface more electron-rich. This hinders the adsorption of the electron-rich hydroxylamine, preventing its further reduction and leading to high selectivity.[3]

  • Optimize the Catalyst and Support:

    • Supported platinum catalysts (Pt/C) are often cited as being more selective for hydroxylamine formation compared to palladium.[11]

  • Control the Hydrogen Source:

    • Instead of high-pressure H₂ gas, consider Catalytic Transfer Hydrogenation (CTH) . Using a hydrogen donor like hydrazine or formic acid can provide a more controlled, steady supply of hydrogen to the catalyst surface, which can help prevent over-reduction.[12]

Experimental Protocol: Selective Hydrogenation of Nitrobenzene to N-Phenylhydroxylamine

This protocol is adapted from methodologies emphasizing the use of catalyst modifiers.[11]

  • Setup: To a three-neck flask equipped with a magnetic stirrer, thermometer, and gas inlet/outlet, add the nitroaromatic substrate (1.0 eq).

  • Catalyst & Solvent: Add 5% Pt/C catalyst (1-2 mol%) and the chosen solvent (e.g., THF, Isopropanol).

  • Modifier Addition: Add the modifier. For example, dimethyl sulfoxide (DMSO) (0.5-2.0 eq).

  • Reaction: Purge the flask with N₂ gas, then introduce H₂ gas (typically via a balloon or at low pressure).

  • Temperature Control: Maintain the reaction temperature at a consistent, low level (e.g., 25 °C).

  • Monitoring: Monitor the reaction progress closely using TLC or LCMS. Look for the disappearance of the starting material and the appearance of the hydroxylamine spot, while ensuring the amine spot does not become dominant.

  • Work-up: Once the starting material is consumed, filter the catalyst through a pad of Celite under an inert atmosphere. The filtrate contains the hydroxylamine, which should be used immediately or isolated under gentle conditions.

Troubleshooting_Hydrogenation start Over-reduction with H₂/Catalyst? check_additive Are you using a catalyst modifier? start->check_additive add_modifier Add Inhibitor: - DMSO - Triethylamine check_additive->add_modifier No check_catalyst Is your catalyst Pt-based? check_additive->check_catalyst Yes monitor Monitor reaction closely and control temperature add_modifier->monitor check_h2_source Consider Transfer Hydrogenation (e.g., Hydrazine, Formic Acid) check_h2_source->monitor check_catalyst->check_h2_source Yes switch_catalyst Switch from Pd to Pt catalyst check_catalyst->switch_catalyst No switch_catalyst->monitor

Caption: Troubleshooting workflow for catalytic hydrogenation.

Frequently Asked Questions (FAQs)

  • Q: My hydroxylamine is forming, but it seems to be decomposing during work-up. How can I improve its stability and isolation?

    • A: N-Arylhydroxylamines are notoriously unstable; they are sensitive to both air oxidation and acid-catalyzed rearrangement. For successful isolation, work under an inert atmosphere (N₂ or Argon). During the work-up, use de-gassed, neutral water for washes and avoid strong acids. It is often best to use the hydroxylamine intermediate in the next step of your synthesis immediately without purification, if possible.

  • Q: What is the mechanistic difference between reduction in acidic vs. neutral conditions?

    • A: In acidic conditions (e.g., Fe/HCl), the intermediate hydroxylamine is protonated. This makes the hydroxyl group an excellent leaving group (H₂O), facilitating rapid dehydration and subsequent reduction to the amine. In neutral conditions (e.g., Zn/NH₄Cl), the hydroxyl group is not readily protonated, making the hydroxylamine intermediate more kinetically stable and easier to isolate.

  • Q: Are there any "green" or non-metal alternatives for this partial reduction?

    • A: Yes, two promising areas are enzymatic and electrochemical reductions.

      • Nitroreductases: These enzymes can exhibit extremely high chemoselectivity, converting nitroarenes to hydroxylamines with high fidelity under mild, aqueous conditions.

      • Electrosynthesis: This method avoids bulk chemical reductants entirely. By precisely controlling the applied voltage at the cathode, the reduction can be cleanly stopped at the four-electron (hydroxylamine) stage. It is a highly "green" and tunable method.[8][13]

References
  • Amine synthesis by nitro compound reduction . Organic Chemistry Portal. [Link]

  • Nitro Reduction - Common Conditions . Organic Chemistry Portal. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism . Journal of Chemical Education. [Link]

  • Reduction of nitro compounds . Wikipedia. [Link]

  • Nitro Reduction . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives . MDPI. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review . RSC Publishing. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review) . Oriental Journal of Chemistry. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives . PMC. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines . Master Organic Chemistry. [Link]

  • Photoredox Synthesis of Arylhydroxylamines from Carboxylic Acids and Nitrosoarenes . Thieme E-Journals. [Link]

  • Béchamp reduction . Wikipedia. [Link]

  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts . RSC Publishing. [Link]

  • Nitro Substrates in Reductive Electrosynthesis: A Review . ACS Electrochemistry. [Link]

  • Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts . Green Chemistry (RSC Publishing). [Link]

  • Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts . PubMed. [Link]

  • Continuous reduction process.
  • Electrochemical Reduction of Nitro-Aromatic Compounds Product Studies and Mathematical Modeling . DTIC. [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines . Science of Synthesis. [Link]

  • Bechamp Reduction (Chapter 14) . Cambridge University Press. [Link]

  • CONTROLLABLE SYNTHESIS OF N-ARYLHYDROXYLAMINES FROM NITROARENES BY HIGHLY CHEMO-SELECTIVE TWO-STEP TANDEM REDUCTION USING A NOVEL NITROREDUCTASE . Journal of Microbiology and Biotechnology. [Link]

Sources

Troubleshooting

stability of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene under acidic/basic conditions

Welcome to the technical support resource for 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet electronically complex, intermediate. Understanding the stability profile of this molecule is critical for designing robust synthetic routes, preventing yield loss, and avoiding the generation of difficult-to-separate impurities. This document provides in-depth answers to common experimental challenges related to its stability under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups that influence the stability of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene?

The reactivity and stability of this molecule are governed by the interplay of its substituents on the benzene ring. The aromatic ring itself is inherently stable, but its susceptibility to degradation is dictated by:

  • A Strong Electron-Withdrawing Nitro Group (-NO₂): This group is a powerful deactivator for electrophilic aromatic substitution but significantly activates the ring for nucleophilic aromatic substitution (SNAr) by making it electron-deficient.[1]

  • Two Electron-Withdrawing Bromo-substituents (-Br): These halogens are also deactivating toward electrophilic attack. Critically, they can function as leaving groups in SNAr reactions, especially when the ring is activated by the nitro group.

  • An Electron-Donating Methoxy Group (-OCH₃): This group is an activating substituent. The ether linkage, however, is the most probable point of failure under strong acidic conditions, where it can undergo O-demethylation.[2]

Q2: I plan to run a reaction in a strong acidic medium (e.g., TFA, concentrated HCl, H₂SO₄) with heating. Should I be concerned about degradation?

Yes, you should proceed with caution. The primary point of vulnerability under strong acidic conditions is the methoxy group. The lone pair of electrons on the oxygen atom is susceptible to protonation. Under elevated temperatures, this protonated ether can undergo an SN2 or SN1-type cleavage by a nucleophile (like a halide ion from the acid), resulting in O-demethylation to form the corresponding phenol, 1,3-Dibromo-2-hydroxy-6-methyl-5-nitrobenzene , and a methyl halide. Standard aqueous acidic conditions (e.g., pH 2-4) at room temperature are generally safe, but forcing conditions (strong acid, >60°C) significantly increase the risk of this side reaction.

Q3: My protocol requires a strong base like sodium hydroxide or potassium tert-butoxide. Is the molecule stable under these conditions?

Stability is highly dependent on temperature and the nucleophilicity of the base. The electron-deficient aromatic ring is activated towards Nucleophilic Aromatic Substitution (SNAr). A strong nucleophile, such as a hydroxide or alkoxide, can attack one of the carbons bearing a bromine atom, leading to the displacement of the bromide ion.

However, a critical structural feature of this molecule offers some kinetic protection. The powerful nitro group is positioned meta to both bromine atoms. For an SNAr reaction to be efficient, the electron-withdrawing group must be ortho or para to the leaving group to effectively stabilize the negatively charged intermediate (the Meisenheimer complex) through resonance.[3][4] Because this stabilization is not possible with a meta-substituent, the SNAr reaction on 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene will be substantially slower than on its ortho/para-nitro isomers and will require more forcing conditions (e.g., high temperatures, very strong nucleophiles) to proceed at a significant rate.[5][6]

Q4: How can I monitor the stability of the compound during my experiment?

Regular reaction monitoring is crucial. We recommend the following:

  • Thin-Layer Chromatography (TLC): This is the quickest method. The starting material is relatively nonpolar. Degradation products, such as the phenolic byproduct from O-demethylation or a hydroxyl-substituted product from SNAr, will be significantly more polar and appear as new spots with lower Rf values.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of byproducts over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the mass of potential byproducts, allowing you to quickly diagnose the degradation pathway. For example, a mass corresponding to [M-14]⁺ suggests demethylation, while a mass corresponding to [M-Br+OH]⁺ suggests hydrolysis via SNAr.

Troubleshooting Guide: Diagnosing & Solving Degradation

Scenario 1: Unexpected Product Formation Under Acidic Conditions
  • Observation: During an acid-catalyzed reaction (e.g., deprotection, hydrolysis) at elevated temperatures, you observe a new, more polar spot on TLC that stains with phenolic indicators (like FeCl₃). Your LC-MS analysis shows a major peak with a mass 14 Da lower than your starting material.

  • Root Cause: Acid-catalyzed O-demethylation of the methoxy group.

  • Mechanism: Acid-Catalyzed O-Demethylation The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the methyl group.

    G cluster_0 Mechanism: Acid-Catalyzed O-Demethylation start Substrate + H⁺ protonated Protonated Methoxy Intermediate start->protonated Fast Equilibrium transition Transition State (Nucleophile Attack) protonated->transition Slow, Rate-Determining (e.g., with Cl⁻, H₂O) products Phenolic Byproduct + CH₃-Nu transition->products Fast

  • Corrective Actions:

    • Reduce Temperature: Perform the reaction at the lowest effective temperature.

    • Use Milder Acid: If possible, substitute strong mineral acids with weaker organic acids (e.g., acetic acid) or use a Lewis acid that is less prone to promoting this side reaction.

    • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.

Scenario 2: Impurity Formation in the Presence of a Strong Base
  • Observation: After heating your reaction in the presence of NaOH or a similar nucleophilic base, you isolate a byproduct where one of the bromine atoms has been replaced by a hydroxyl group, confirmed by mass spectrometry.

  • Root Cause: Nucleophilic Aromatic Substitution (SNAr). While kinetically disfavored due to the meta-nitro position, it can occur under forcing conditions.

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr) The reaction involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the bromide leaving group.

    G cluster_1 Troubleshooting Logic: Base-Induced Degradation A Reaction with Nucleophilic Base (e.g., OH⁻) B Observe New Product (e.g., by HPLC/MS) A->B C Mass consistent with [M-Br+Nu]⁺ ? B->C Analyze Data D Diagnosis: Nucleophilic Aromatic Substitution (SNAr) C->D Yes E Mitigation Strategy D->E F Use Non-Nucleophilic Base (e.g., DBU, Proton Sponge) E->F G Lower Reaction Temperature E->G H Reduce Reaction Time E->H

    Fig 2. Troubleshooting workflow for base-induced degradation.
  • Corrective Actions:

    • Change the Base: The most effective solution is to switch to a non-nucleophilic, sterically hindered base if the goal is simply deprotonation. Examples include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), diisopropylethylamine (DIPEA), or a proton sponge.

    • Lower Temperature: As with acidic degradation, SNAr reactions are highly temperature-dependent. Running the reaction at or below room temperature may completely inhibit this side reaction.

    • Use a Weaker Base: If applicable to your desired reaction, consider using a weaker inorganic base like potassium carbonate (K₂CO₃) instead of a hydroxide or alkoxide.

Data Summary: Stability Profile

ConditionReagent ExampleTemperaturePotential ReactionStability Risk
Aqueous Acid 1M HCl (pH 1)25 °CNoneHigh
Strong Conc. Acid Conc. H₂SO₄, TFA> 60 °CO-DemethylationHigh
Aqueous Base 1M NaOH (pH 13-14)25 °CSNAr (very slow)Low to Moderate
Strong Conc. Base 6M NaOH, NaOMe> 80 °CSNArHigh
Non-Nucleophilic Base DBU, K₂CO₃Up to 100 °CNoneHigh
Acidic Reducing Agent SnCl₂, Fe / HCl25-80 °CNitro Group ReductionHigh (Transformation)

Experimental Protocols

Protocol 1: HPLC Method for Stability Monitoring

This protocol provides a general method to track the integrity of the starting material over time.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation: At each time point (t=0, 1h, 4h, etc.), quench a 50 µL aliquot of the reaction mixture in 1 mL of acetonitrile/water (1:1). Vortex and filter or centrifuge before injection.

  • Analysis: The starting material will have a characteristic retention time. The appearance of new, typically earlier-eluting peaks (for more polar byproducts), indicates degradation. Integrate peak areas to quantify the percentage of remaining starting material.

References

  • BenchChem. (2025). The Synthetic Versatility of 1,3-Dibromo-5-nitrobenzene: A Technical Guide for Organic Synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to 1,3-Dibromo-5-nitrobenzene for Researchers and Drug Development Professionals.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link].

  • Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link].

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link].

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link].

  • Quora. (2018, April 12). Is nitrobenzene less reactive than benzene? Retrieved from [Link].

  • Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link].

Sources

Reference Data & Comparative Studies

Validation

Deconstructing the Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation pattern generated by a molecule within...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation pattern generated by a molecule within a mass spectrometer provides a unique fingerprint, offering profound insights into its chemical architecture. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene . In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage established principles of mass spectrometry and comparative data from structurally analogous compounds to construct a robust predictive model of its fragmentation behavior.

The Molecular Blueprint: Structure and Predicted Molecular Ion

The subject of our analysis, 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, possesses a complex substitution pattern on a benzene ring. Understanding the interplay of these functional groups is paramount to predicting its fragmentation cascade.

Molecular Structure:

Caption: Chemical structure of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene.

The initial step in electron ionization mass spectrometry is the formation of a molecular ion (M⁺˙) by the ejection of an electron.[1] The molecular weight of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is 324.97 g/mol . A key characteristic of bromine-containing compounds is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[2][3] Consequently, the molecular ion peak will not be a single peak but rather a cluster of peaks. For a molecule with two bromine atoms, we expect to see a characteristic M:M+2:M+4 isotopic pattern with relative intensities of approximately 1:2:1.

Table 1: Predicted Isotopic Pattern for the Molecular Ion of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene

Ionm/z (⁷⁹Br, ⁷⁹Br)m/z (⁷⁹Br, ⁸¹Br)m/z (⁸¹Br, ⁸¹Br)Predicted Relative Intensity
[C₈H₇Br₂NO₃]⁺˙3253273291:2:1

The Fragmentation Cascade: A Predicted Pathway

Upon ionization, the molecular ion becomes energetically unstable and undergoes a series of fragmentation reactions to form smaller, more stable ions.[4] The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments. For 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, we can anticipate several key fragmentation routes initiated by its various functional groups.

Fragmentation_Pathway M [M]⁺˙ m/z 325, 327, 329 F1 [M - CH₃]⁺ m/z 310, 312, 314 M->F1 - •CH₃ F2 [M - NO]⁺ m/z 295, 297, 299 M->F2 - •NO F3 [M - NO₂]⁺˙ m/z 279, 281, 283 M->F3 - •NO₂ F4 [M - Br]⁺ m/z 246, 248 M->F4 - •Br F5 [F3 - CH₃]⁺ m/z 264, 266, 268 F3->F5 - •CH₃ F6 [F3 - CO]⁺˙ m/z 251, 253, 255 F3->F6 - CO F7 [F3 - Br]⁺ m/z 200, 202 F3->F7 - •Br

Caption: Predicted major fragmentation pathways for 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene.

Initial Fragmentations from the Molecular Ion
  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group. This would result in a fragment ion cluster at m/z 310, 312, 314 . This is often a favorable pathway as it leads to the formation of a stable, even-electron ion.

  • Loss of Nitric Oxide (•NO): Nitroaromatic compounds frequently exhibit the loss of a nitric oxide radical.[5][6] This would produce a fragment ion cluster at m/z 295, 297, 299 .

  • Loss of a Nitro Radical (•NO₂): The cleavage of the C-N bond, leading to the loss of a nitro radical, is a very common and often dominant fragmentation pathway for nitrobenzenes.[5][7] This would generate a prominent fragment ion cluster at m/z 279, 281, 283 . This fragment represents the dibromo-methoxy-methyl-benzene radical cation.

  • Loss of a Bromine Radical (•Br): The cleavage of a carbon-bromine bond can also occur, resulting in the loss of a bromine radical. Due to the two bromine isotopes, this would lead to two fragment ion peaks at m/z 246 and 248 .

Secondary Fragmentations

The initial fragment ions can undergo further fragmentation, leading to a cascade of smaller ions. The most significant secondary fragmentations are likely to originate from the abundant [M - NO₂]⁺˙ ion.

  • Loss of a Methyl Radical from [M - NO₂]⁺˙: The fragment at m/z 279, 281, 283 can subsequently lose a methyl radical, likely from the methoxy group, to form an ion cluster at m/z 264, 266, 268 .

  • Loss of Carbon Monoxide (CO) from [M - NO₂]⁺˙: Aromatic ethers can undergo rearrangement and loss of carbon monoxide. This would lead to a fragment ion cluster at m/z 251, 253, 255 .

  • Loss of a Bromine Radical from [M - NO₂]⁺˙: The [M - NO₂]⁺˙ fragment can also lose a bromine radical, resulting in an ion cluster at m/z 200, 202 .

Comparative Analysis with Structurally Similar Compounds

To bolster our predictive model, we can compare the expected fragmentation of our target molecule with the known fragmentation patterns of similar compounds.

Comparison with 1,3-Dibromo-5-nitrobenzene

Experimental data for 1,3-dibromo-5-nitrobenzene shows major peaks at m/z 281, 235, and 75.[8] The peak at m/z 281 corresponds to the molecular ion. The loss of NO₂ would lead to a fragment at m/z 235, which is observed. This supports our prediction that the loss of the nitro group is a major fragmentation pathway.

Comparison with Nitrotoluenes

The mass spectra of nitrotoluenes also show characteristic losses of NO and NO₂.[6] For instance, 2-nitrotoluene (molecular weight 137.14 g/mol ) exhibits significant fragments corresponding to the loss of these groups.[9] This further reinforces the expectation of similar fragmentation behavior in our more complex molecule.

The Influence of the Methoxy Group

The presence of the methoxy group introduces additional fragmentation pathways, primarily the loss of a methyl radical and subsequent loss of carbon monoxide. This is a well-documented fragmentation pattern for anisole (methoxybenzene) and its derivatives.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally validate the predicted fragmentation pattern, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Dissolve Dissolve Sample in Volatile Solvent Dilute Dilute to Appropriate Concentration Dissolve->Dilute Inject Inject Sample Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Acquire Acquire Mass Spectrum Detect->Acquire Interpret Interpret Fragmentation Pattern Acquire->Interpret

Caption: A generalized workflow for the GC-MS analysis of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene in a suitable volatile solvent such as dichloromethane or ethyl acetate. Dilute the solution to a final concentration of approximately 10-100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Acquire the mass spectrum of the eluting peak corresponding to the target compound. Analyze the fragmentation pattern and compare it with the predicted pathways outlined in this guide.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the electron ionization mass spectrometry fragmentation pattern of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene. By dissecting the molecule into its constituent functional groups and drawing comparisons with structurally related compounds, we have constructed a logical and scientifically grounded framework for interpreting its mass spectrum. The characteristic isotopic signature of the two bromine atoms will be a defining feature of the spectrum. Key predicted fragmentation pathways include the loss of methyl, nitric oxide, and nitro radicals from the molecular ion, followed by subsequent fragmentation of the resulting ions. The experimental protocol provided offers a clear path for the empirical validation of these predictions. This detailed analysis serves as a valuable resource for researchers in the identification and characterization of this and other complex substituted aromatic compounds.

References

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • CHEMIXEL ACADEMY. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. Retrieved from [Link]

  • Fun, H.-K., Chantrapromma, S., Maity, S., & Pradhan, S. K. (2009). 1-Dibromomethyl-4-methoxy-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2193. Retrieved from [Link]

  • Ledingham, K. W. D., et al. (2000). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 104(42), 9675–9681. Retrieved from [Link]

  • Vetter, W., & Rosenfelder, N. (2008). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 80(15), 5897–5903. Retrieved from [Link]

  • Bowen, R. D., et al. (2004). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. Journal of the American Society for Mass Spectrometry, 15(11), 1664–1674. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Gallist, B., & Jekel, M. (2015). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 407(23), 7015–7024. Retrieved from [Link]

  • LibreTexts Chemistry. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

  • Zwiener, C., & Glauner, T. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 41(11), 1474–1484. Retrieved from [Link]

  • Kallury, R. K. M. R., & Stenhagen, E. (1974). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 9(5), 516-527. Retrieved from [Link]

  • Applied Spectroscopy. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • NIST. (n.d.). Benzene, 2-bromo-1-methyl-4-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-(bromomethyl)-3-nitro-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,3-dibromo-5-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methyl-2-nitro-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-(bromomethyl)-4-nitro-. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of Brominated Nitrobenzene Derivatives via Single-Crystal X-ray Diffraction

This guide provides an in-depth technical comparison of the crystallographic data of several brominated nitrobenzene derivatives, offering valuable insights for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the crystallographic data of several brominated nitrobenzene derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. While the specific crystal structure of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is not publicly available, this guide leverages data from closely related compounds to provide a comprehensive understanding of the structural nuances within this important class of molecules. The methodologies and comparative data presented herein serve as a robust framework for the crystallographic analysis of similar halogenated nitroaromatic compounds.

The Significance of Structural Analysis for Brominated Nitrobenzenes

Halogenated nitroaromatic compounds are fundamental building blocks in the synthesis of a wide array of industrial and pharmaceutical products, including dyes, polymers, pesticides, and explosives.[1] The presence of both bromine atoms and a nitro group on the benzene ring significantly influences the molecule's electronic properties, reactivity, and, crucially, its three-dimensional structure in the solid state.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid.[2][3][4] This technique provides invaluable information on bond lengths, bond angles, torsion angles, and intermolecular interactions, all of which govern the material's physical and chemical properties. For drug development professionals, a detailed understanding of a molecule's crystal structure is paramount for structure-activity relationship (SAR) studies, polymorph screening, and rational drug design.

Comparative Crystallographic Analysis of Brominated Nitrobenzene Derivatives

To understand the potential structural characteristics of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, a comparative analysis of the crystallographic data of several related compounds is presented below. These derivatives share key functional groups and provide a strong basis for predicting the structural behavior of the target compound.

CompoundMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
1-Bromo-4-methyl-2-nitrobenzeneC₇H₆BrNO₂OrthorhombicPna2₁13.01614.6174.03790768.14[5]
2,4-Dibromo-1,3-dimethoxy-5-methylbenzeneC₉H₁₀Br₂O₂MonoclinicP2₁/c8.765316.443413.889591.7152001.028[6]
4-Bromo-1-nitrobenzeneC₆H₄BrNO₂TriclinicP16.36767.36357.679887.705327.542[7]
2,3-Dibromo-1-[4-(2,3-dibromo-4,5-dimethoxybenzyl)-2,5-dimethoxybenzyl]-4,5-dimethoxybenzeneC₂₆H₂₆Br₄O₆MonoclinicP2₁/n11.1939.64513.212107.1251363.12[8]
Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amineC₁₇H₁₁Br₂N₃O₄TriclinicP18.36758.581212.269181.053829.002[9]

Key Insights from the Comparative Data:

  • Crystal System and Space Group: The analyzed compounds crystallize in various systems, including orthorhombic, monoclinic, and triclinic. This variability highlights how subtle changes in substitution patterns can significantly impact the crystal packing.

  • Intermolecular Interactions: In the crystal structure of 4-Bromo-1-nitrobenzene, π–π stacking interactions between adjacent benzene rings are observed, with centroid–centroid distances of 3.643 (3) and 3.741 (3) Å.[7] Additionally, weak intermolecular C—H⋯O hydrogen bonds and short Br⋯O contacts are present.[7] For 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, the crystal structure is stabilized by Br⋯Br interactions.[6] These types of non-covalent interactions are expected to play a crucial role in the crystal packing of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene.

  • Molecular Conformation: The planarity of the benzene ring and the orientation of the substituents are key structural features. In 1-Bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is 14.9 (11)°.[5] This deviation from coplanarity is influenced by the steric hindrance of the adjacent methyl group. A similar effect would be anticipated in 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene due to the presence of the methyl and methoxy groups ortho to the nitro and bromo substituents.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following sections detail a comprehensive, step-by-step methodology for the synthesis, crystallization, and structural analysis of a compound such as 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene.

Synthesis

The synthesis of halogenated nitroaromatic compounds often involves electrophilic aromatic substitution reactions.[1] A plausible synthetic route to 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene could involve the nitration of a corresponding dibrominated precursor.

Illustrative Synthetic Protocol:

  • Starting Material: 1,3-Dibromo-4-methoxy-2-methylbenzene.

  • Nitration: The precursor is dissolved in a suitable solvent, such as glacial acetic acid or sulfuric acid.

  • A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is added dropwise at a controlled temperature (e.g., 0-5 °C) to prevent over-nitration and side reactions.[1]

  • The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by pouring it onto ice, and the crude product is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain a high-purity crystalline solid.

Crystallization

The growth of high-quality single crystals is the most critical and often the most challenging step in SC-XRD.[10] Several techniques can be employed, and the choice of solvent is crucial.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, inducing crystallization.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Protocol for Crystallization:

  • Solvent Screening: Small-scale crystallization trials are performed with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).

  • Solution Preparation: A nearly saturated solution of the purified compound is prepared by dissolving it in the chosen solvent, with gentle heating if necessary.

  • Crystal Growth: The selected crystallization technique is applied. For example, for slow evaporation, the solution is filtered to remove any particulate matter and then left in a vial covered with a perforated film.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a nylon loop and immediately coated with a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

Data Collection and Structure Refinement

The harvested crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Experimental Setup and Data Collection:

  • X-ray Source: A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.

  • Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected images are processed to integrate the reflection intensities and perform corrections for absorption and other experimental factors.

Structure Solution and Refinement:

  • Structure Solution: The processed data is used to solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Visualizing the Process and Structure

Diagrams are essential for understanding the molecular structure and the experimental workflow.

Figure 1: Molecular structure of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene.

cluster_workflow Single-Crystal X-ray Diffraction Workflow Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High-purity sample Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Single crystal DataCollection X-ray Data Collection Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing Diffraction images StructureSolution Structure Solution DataProcessing->StructureSolution Reflection data StructureRefinement Structure Refinement StructureSolution->StructureRefinement Initial model Validation Validation & Analysis StructureRefinement->Validation Refined structure

Figure 2: Generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structural elucidation of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene and its derivatives through single-crystal X-ray diffraction provides indispensable information for understanding their chemical behavior and potential applications. Although the specific crystal structure of the title compound is not yet determined, the comparative analysis of related brominated nitrobenzenes offers a strong predictive framework for its structural properties. The detailed experimental workflow presented in this guide serves as a practical reference for researchers engaged in the synthesis and characterization of novel small molecules. The interplay of steric and electronic effects of the various substituents undoubtedly leads to a rich and complex structural landscape, underscoring the power of SC-XRD in unraveling the intricacies of molecular architecture.

References

  • Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4, 21-26. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2062. Retrieved from [Link]

  • ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 10), o2641. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. Retrieved from [Link]

  • ResearchGate. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 3), o548. Retrieved from [Link]

  • ACS Publications. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. The Journal of Organic Chemistry, 81(17), 7559-7567. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(5), 1727-1730. Retrieved from [Link]

  • ResearchGate. (2010). 2,3-Dibromo-1-[4-(2,3-dibromo-4,5-dimethoxybenzyl)-2,5-dimethoxybenzyl]-4,5-dimethoxybenzene. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 11), o3029. Retrieved from [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1818. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′-dialkyl-2,6-dibromonaphthalene-1,4,5,8-tetracarboxydiimide. CrystEngComm, 20(22), 3051-3055. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • ResearchGate. (2016). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Crystal Growth & Design, 16(5), 2951-2965. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dibromo-5-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and X-Ray Single Crystal Study of 5-(4,4,5,5 – Tetramethyl – 1,3,2 – Dioxoborolane) – 10,20 – Diphenylporphyrin. Sains Malaysiana, 47(9), 2083-2089. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-methoxy-5-nitrobenzene. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Analytical Standards for Brominated Aromatic Compounds: Ensuring Accuracy in a Complex Matrix

For researchers, scientists, and drug development professionals, the accurate quantification of brominated aromatic compounds is a critical task. These compounds, which include legacy pollutants like polybrominated diphe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of brominated aromatic compounds is a critical task. These compounds, which include legacy pollutants like polybrominated diphenyl ethers (PBDEs) and a growing list of novel brominated flame retardants (BFRs), are ubiquitous environmental contaminants with significant health implications. The foundation of any reliable analytical method for these compounds lies in the quality and characterization of the analytical standards used for calibration and validation. This guide provides an in-depth comparison of commercially available analytical standards for brominated aromatic compounds, offering insights into their selection and practical application in common analytical workflows.

The Critical Role of Certified Reference Materials (CRMs)

Before delving into a comparison of suppliers, it is paramount to understand the significance of using Certified Reference Materials (CRMs). A CRM is a standard that has been characterized by a metrologically valid procedure for one or more specified properties, and is issued by a competent body. For analytical standards, this means the concentration and purity are known with a high degree of certainty, and are traceable to national or international standards.

The gold standard for the production of CRMs is accreditation to ISO 17034 . This accreditation ensures that the manufacturer has a robust quality management system in place for the production and certification of their reference materials. When selecting an analytical standard, prioritizing suppliers with ISO 17034 accreditation provides a high level of confidence in the material's integrity.

Key Suppliers of Analytical Standards for Brominated Aromatic Compounds

Several reputable suppliers offer a wide range of analytical standards for brominated aromatic compounds. The following are among the most prominent in the field, all holding the crucial ISO 17034 accreditation for their reference material production:

  • AccuStandard: Offers a comprehensive portfolio of flame retardant standards, including all 209 PBDE congeners, their metabolites, and various BFRs. They provide single-component standards and multi-component mixtures, such as those for US EPA Method 1614 and ISO/DIS 22032.[1]

  • LGC Standards: A global leader in reference materials, LGC provides a broad selection of standards for environmental analysis, including those for brominated compounds. Their portfolio includes the Dr. Ehrenstorfer™ line of products.

  • Sigma-Aldrich (part of MilliporeSigma): Through its Supelco®, Cerilliant®, and TraceCERT® brands, Sigma-Aldrich offers a vast array of CRMs for various analytical applications. Their products are manufactured and tested under ISO/IEC 17025 and ISO 17034 accreditations.

  • Wellington Laboratories: Specializes in the synthesis of native and mass-labeled reference standards for environmental contaminants, including an extensive list of PBDEs and other BFRs. They are accredited to ISO 17034 for reference material production and ISO/IEC 17025 for testing.[2][3]

  • Cambridge Isotope Laboratories, Inc. (CIL): A leading producer of stable isotope-labeled compounds, CIL is a key supplier of ¹³C-labeled PBDEs and other brominated compounds, which are essential for isotope dilution mass spectrometry methods.[4]

In addition to these commercial suppliers, the National Institute of Standards and Technology (NIST) provides Standard Reference Materials (SRMs) for PBDEs in various environmental matrices, such as house dust (SRM 2585) and marine sediment.[5][6] These matrix SRMs are invaluable for method validation and ensuring the accuracy of measurements in real-world samples.[5]

Comparison of Analytical Standard Offerings

The choice of an analytical standard depends on the specific application, the analytical technique employed, and the regulatory requirements. The following table provides a comparative overview of the typical offerings from the leading suppliers.

FeatureAccuStandardLGC StandardsSigma-AldrichWellington LaboratoriesCambridge Isotope LaboratoriesNIST
Product Range Comprehensive BFRs, all 209 PBDEs, metabolitesWide range of environmental contaminantsExtensive portfolio including Supelco®, Cerilliant®, TraceCERT® brandsNative and mass-labeled PBDEs and other BFRsPrimarily stable isotope-labeled standards (¹³C, D)Matrix-based SRMs (e.g., dust, sediment, tissue)
Format Neat, single-component solutions, multi-component mixturesNeat, single-component solutions, custom mixturesNeat, solutions in various solvents, custom standardsNeat, single and multi-component solutionsNeat and solutionsSolid matrix materials
Certification ISO 17034 accredited CRMsISO 17034 accredited CRMsISO 17034 accredited CRMsISO 17034 accredited CRMsHigh purity, well-characterizedCertified values with uncertainties
Documentation Certificate of Analysis (CoA) with purity and concentrationCoA with comprehensive characterization dataCoA with detailed information on certification and traceabilityDetailed CoA with purity and isotopic enrichment dataCoA with chemical and isotopic purityCertificate with certified values and statistical analysis
Isotopically Labeled Yes, including ¹³C and D labeledYesYesYes, extensive catalog of mass-labeled standardsCore business, extensive catalogNot typically offered as neat standards

The Indispensable Role of Isotopically Labeled Standards

For quantitative analysis of brominated aromatic compounds, particularly in complex matrices, the use of isotopically labeled internal standards is crucial. These standards, most commonly labeled with Carbon-13 (¹³C), are chemically identical to the target analytes but have a different mass.

Why are they so important?

  • Correction for Matrix Effects: Environmental and biological samples contain a multitude of co-extracted substances that can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. Because the isotopically labeled internal standard co-elutes with the native analyte and experiences the same matrix effects, the ratio of the native analyte to the labeled standard remains constant, allowing for accurate quantification.

  • Correction for Analytical Losses: Losses can occur at various stages of sample preparation, including extraction, cleanup, and concentration. By adding a known amount of the labeled standard to the sample at the beginning of the workflow, any losses of the native analyte will be mirrored by losses of the labeled standard, ensuring that the final calculated concentration is accurate.

The US EPA Method 1614 for the analysis of PBDEs mandates the use of isotope dilution with high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), highlighting the regulatory acceptance and importance of this technique for achieving the highest quality data.[7]

Experimental Workflows and Methodologies

The following sections provide detailed protocols for the analysis of two classes of brominated aromatic compounds: Polybrominated Diphenyl Ethers (PBDEs) using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Bromophenols using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Workflow for GC-MS/MS Analysis of PBDEs

This workflow is suitable for the trace-level quantification of PBDEs in environmental samples.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection (e.g., Sediment, Dust) Spike Spiking with ¹³C-labeled Internal Standards Sample->Spike Extraction Soxhlet or Pressurized Liquid Extraction Spike->Extraction Cleanup Multi-layer Silica Gel Column Chromatography Extraction->Cleanup Concentration Solvent Evaporation and Exchange Cleanup->Concentration GC_MSMS GC-MS/MS Analysis Concentration->GC_MSMS Data_Processing Data Acquisition and Processing GC_MSMS->Data_Processing Quantification Quantification using Isotope Dilution Data_Processing->Quantification Report Reporting of Results Quantification->Report

Caption: Workflow for the analysis of PBDEs by GC-MS/MS.

Detailed GC-MS/MS Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 g of the homogenized sample (e.g., sediment, dust).

    • Spike the sample with a known amount of a ¹³C-labeled PBDE internal standard solution (e.g., from Cambridge Isotope Laboratories or Wellington Laboratories).

    • Extract the sample using an appropriate technique such as Soxhlet extraction with a toluene/acetone mixture or pressurized liquid extraction (PLE).

    • Perform a multi-step cleanup using a multi-layer silica gel column to remove interfering compounds.

    • Concentrate the extract to a final volume of 1 mL in a suitable solvent like nonane.

  • Instrumental Analysis:

    • Gas Chromatograph (GC):

      • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Injector: Split/splitless, operated in splitless mode at 280 °C.

      • Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 320 °C at 10 °C/min, and hold for 10 min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI). ECNI often provides higher sensitivity for highly brominated compounds.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for each PBDE congener and its labeled internal standard should be optimized.

  • Data Analysis and Quantification:

    • Identify each PBDE congener based on its retention time and the ratio of its quantifier and qualifier MRM transitions.

    • Calculate the concentration of each native PBDE congener using the isotope dilution method, based on the response factor determined from the analysis of calibration standards.

Illustrative Chromatogram:

A typical GC-MS/MS chromatogram of a PBDE standard mix would show sharp, well-resolved peaks for the different congeners, demonstrating the selectivity of the method. The co-elution of the native and ¹³C-labeled congeners is essential for accurate quantification.

Workflow for HPLC-UV Analysis of Bromophenols

This workflow is suitable for the analysis of bromophenols in aqueous samples.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous Sample Collection Filtration Filtration through 0.45 µm filter Sample->Filtration SPE Solid Phase Extraction (SPE) Filtration->SPE Elution Elution and Concentration SPE->Elution HPLC_UV HPLC-UV Analysis Elution->HPLC_UV Data_Processing Data Acquisition and Processing HPLC_UV->Data_Processing Quantification External Standard Quantification Data_Processing->Quantification Report Reporting of Results Quantification->Report

Caption: Workflow for the analysis of bromophenols by HPLC-UV.

Detailed HPLC-UV Protocol:

  • Sample Preparation:

    • Collect an aqueous sample and filter it through a 0.45 µm membrane filter.

    • Perform Solid Phase Extraction (SPE) using a C18 cartridge to concentrate the bromophenols and remove interfering substances.

    • Elute the bromophenols from the SPE cartridge with a suitable solvent like methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Instrumental Analysis:

    • High-Performance Liquid Chromatograph (HPLC):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

    • UV Detector:

      • Monitor the absorbance at a wavelength of 210 nm or use a diode array detector to acquire full spectra for peak purity assessment.

  • Data Analysis and Quantification:

    • Identify each bromophenol based on its retention time compared to that of a known standard.

    • Prepare a calibration curve by analyzing a series of standard solutions of known concentrations.

    • Quantify the bromophenols in the sample by comparing their peak areas to the calibration curve.

Illustrative Chromatogram:

An HPLC-UV chromatogram of a bromophenol standard mixture would display baseline-separated peaks for each isomer, allowing for their individual quantification.

Method Validation: The Cornerstone of Reliable Data

The use of high-quality analytical standards is a prerequisite for, but not a substitute for, a properly validated analytical method. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Authoritative guidelines for method validation are provided by organizations such as Eurachem .[8][9][10]

Key performance characteristics that should be evaluated during method validation include:

  • Selectivity/Specificity: The ability of the method to distinguish the analyte from other substances in the sample.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (within-day precision) and intermediate precision (between-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

References

  • Eurachem. (2025). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics (Third Edition). Retrieved January 24, 2026, from [Link]

  • National Institute of Standards and Technology. (2023, November 20). Reference materials for emerging and legacy organic contaminants. NIST. Retrieved January 24, 2026, from [Link]

  • Wellington Laboratories Inc. (n.d.). Wellington Laboratories Catalogue. Retrieved January 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2010, May). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-10-005.
  • International Organization for Standardization. (2016).
  • Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS.
  • Thermo Fisher Scientific. (n.d.). Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs) analysis in environmental samples using gas chromatography – Orbitrap mass spectrometry.
  • National Institute of Standards and Technology. (n.d.). Certificate of Analysis, Standard Reference Material 2585, Organic Contaminants in House Dust.
  • Hach. (n.d.). ISO 17034 Standards. Retrieved January 24, 2026, from [Link]

  • Wellington Laboratories Inc. (n.d.). Quality Management. Retrieved January 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analysis of Polybrominated Diphenyl Ethers (PBDEs)
  • Eurachem. (n.d.). Eurachem guidance on validating analytical methods. Retrieved January 24, 2026, from [Link]

  • LGC Group. (2024).
  • U.S. Environmental Protection Agency. (n.d.). Polybrominated Diphenyl Ethers (PBDEs). Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025, August 5). HPLC-UV-EC determination of brominated organic compounds in water. Retrieved January 24, 2026, from [Link]

  • BCP Instruments. (n.d.). PBDEs & PBBs, polybrominated diphenyl ethers & polybrominated biphenyls. Retrieved January 24, 2026, from [Link]

  • Euroreference. (n.d.). Eurachem guidance on validating analytical methods. Retrieved January 24, 2026, from [Link]

  • VNU Journal of Science. (2022, October 12). Development and Validation of a Rapid Analytical Method for Polybrominated Diphenyl Ethers in House Dust. Retrieved January 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Polybrominated Diphenyl Ethers (PBDEs). Retrieved January 24, 2026, from [Link]

  • Agilent Technologies. (n.d.). GC/MS Analysis of Polybrominated Flame Retardants. Retrieved January 24, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromophenol blue on Newcrom R1 Column. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). GC-QTOF/MS chromatogram of the PBDE technical mix used in the present work. Retrieved January 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-OW/OST: 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and.... Retrieved January 24, 2026, from [Link]

  • Agilent Technologies. (n.d.). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s. Retrieved January 24, 2026, from [Link]

  • Agilent Technologies. (n.d.). PBDE Analysis by GC-ICP-MS. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Certified and measured concentrations of PBDEs in the standard reference material NIST SRM 2585. Retrieved January 24, 2026, from [Link]

  • SCIRP. (2017, March 29). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Retrieved January 24, 2026, from [Link]

  • OSPAR Commission. (n.d.). Status and Trends of Polybrominated Diphenyl Ethers (PBDEs) in Biota and Sediment. Retrieved January 24, 2026, from [Link]

  • Phoenix Scientific. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved January 24, 2026, from [Link]

  • Semantic Scholar. (2021, August 6). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Retrieved January 24, 2026, from [Link]

  • YouTube. (2025, May 22). Validation of Measurement procedures that Include Sampling. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025, August 10). A comparison of the properties of the major commercial PBDPO/PBDE product to those of major PBB and PCB products. Retrieved January 24, 2026, from [Link]

  • CSA Group. (n.d.). ISO 17881-1:2016 | Codes & Standards - Purchase | Product. Retrieved January 24, 2026, from [Link]

  • BDS EN ISO 17881-1 rev:2024. (2024, June 21). prБДС EN ISO 17881-1 rev:2024. Retrieved January 24, 2026, from [Link]

  • LGC Standards. (n.d.). Food & Environmental Matrix Reference Materials Catalogue 2021. Retrieved January 24, 2026, from [Link]

  • jkkjkkjk. (n.d.). jkkjkkjk. Retrieved January 24, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene: A Comparative Analysis of Theoretical and Experimental Data

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or complex organic molecules is paramount. In this guide, we delve into the spectroscopic chara...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or complex organic molecules is paramount. In this guide, we delve into the spectroscopic characterization of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, a polysubstituted aromatic compound. Due to the scarcity of published experimental data for this specific molecule, this guide presents a robust framework for its characterization. We will achieve this by comparing theoretically predicted spectroscopic data with available experimental data from structurally analogous compounds. This comparative approach not only provides a strong basis for the structural elucidation of the title compound but also serves as a practical guide for characterizing other complex aromatic systems.

The Challenge: Spectroscopic Analysis of a Polysubstituted Aromatic System

The structural complexity of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, with its array of electron-donating and electron-withdrawing groups, presents a unique challenge for spectroscopic analysis. The interplay of these substituents significantly influences the electronic environment of the benzene ring and, consequently, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

This guide will navigate these complexities by:

  • Predicting the ¹H and ¹³C NMR, IR, and MS spectra of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene using high-level computational chemistry.

  • Presenting and analyzing the experimental spectra of structurally similar compounds to provide a tangible reference for the predicted data.

  • Providing detailed, step-by-step protocols for both the computational predictions and the experimental acquisition of spectroscopic data.

Theoretical Spectroscopic Data for 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene

In the absence of direct experimental data, Density Functional Theory (DFT) calculations provide a powerful tool for predicting the spectroscopic properties of organic molecules with a high degree of accuracy.[1] The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts.[2][3]

Computational Methodology

The following protocol outlines the steps for predicting the ¹H and ¹³C NMR, and IR spectra of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene.

Step 1: Molecular Geometry Optimization

  • The initial structure of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is drawn in a molecular modeling software (e.g., GaussView).

  • The geometry is optimized using a DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311+G(d,p).[4] The choice of a triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing the electronic structure of a molecule containing heavy atoms like bromine and a nitro group.[5]

  • A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 2: NMR Chemical Shift Prediction

  • Using the optimized geometry, the ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method at the B3LYP/6-311+G(d,p) level of theory.[6]

  • To simulate experimental conditions, a solvent model, such as the Polarizable Continuum Model (PCM) for chloroform (CDCl₃), should be included in the calculation.

  • The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS), computed at the same level of theory: δ = σ(TMS) - σ(sample).[7]

Step 3: IR Spectrum Prediction

  • The harmonic vibrational frequencies are obtained from the frequency calculation performed in Step 1.

  • The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and other systematic errors.

  • The predicted IR spectrum, showing the intensity of each vibrational mode, can then be visualized.

Diagram: Computational Workflow for Spectroscopic Prediction

G A 1. Initial Molecular Structure B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation (Confirmation of Minimum) B->C D 4. NMR Chemical Shift Calculation (GIAO-DFT) C->D E 5. IR Frequency Calculation C->E F Predicted 1H & 13C NMR Spectra D->F G Predicted IR Spectrum E->G G A 1. Dissolve Solid Sample in Deuterated Solvent B 2. Filter Solution into NMR Tube A->B C 3. Insert Sample into Spectrometer B->C D 4. Lock, Shim, and Tune C->D E 5. Acquire 1H and 13C Spectra D->E F 6. Process and Analyze Data E->F

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples. [8][9]

  • Sample Preparation: No specific sample preparation is typically needed for ATR-FTIR.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

    • The sample is vaporized and then ionized by a beam of high-energy electrons.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis:

    • Identify the molecular ion peak and its characteristic isotopic pattern. [10] * Analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The structural elucidation of complex organic molecules like 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a multifaceted process that relies on the synergistic use of various spectroscopic techniques. This guide has demonstrated that even in the absence of direct experimental data, a combination of theoretical predictions and comparative analysis with known analogs provides a powerful and scientifically rigorous approach to spectroscopic characterization. The detailed protocols and predicted data herein serve as a valuable resource for researchers working on the synthesis and analysis of this and other novel chemical entities.

References

  • How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by a. 1 H NMR spectroscopy? (n.d.). Study.com. Retrieved January 23, 2026, from [Link]

  • 2,6-Dibromo-4-nitrotoluene. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Chapter 8: Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. (2025). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • 1,3-Dibromo-2,5-dinitrobenzene. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • How to do NMR calculation using Gaussian 09W | GIAO method. (2023, November 11). YouTube. Retrieved January 23, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 23, 2026, from [Link]

  • Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved January 23, 2026, from [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020, September 1). Spectroscopy Online. Retrieved January 23, 2026, from [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2024, December 23). MDPI. Retrieved January 23, 2026, from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). ACS Publications. Retrieved January 23, 2026, from [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube. Retrieved January 23, 2026, from [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (n.d.). Core. Retrieved January 23, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of California, Santa Barbara. Retrieved January 23, 2026, from [Link]

  • GCMS Section 6.5. (n.d.). Whitman College. Retrieved January 23, 2026, from [Link]

  • FTIR spectra for aliphatic and aromatic bromine-based polyols. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Electron Correlation or Basis Set Quality: How to Obtain Converged and Accurate NMR Shieldings for the Third-Row Elements? (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of Arizona. Retrieved January 23, 2026, from [Link]

  • Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved January 23, 2026, from [Link]

  • ATR-FTIR. (2023, August 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • What is the best DFT functional to perform NMR calculations in Gaussian? (2014, January 29). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Calculating NMR shifts – Short and Long Ways. (2018, September 20). Dr. Joaquin Barroso's Blog. Retrieved January 23, 2026, from [Link]

  • 13C-NMR. (n.d.). NOP - Sustainability in the organic chemistry lab course. Retrieved January 23, 2026, from [Link]

  • How to Compute Electron Ionization Mass Spectra from First Principles. (2016, May 3). ACS Publications. Retrieved January 23, 2026, from [Link]

  • How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by 1h NMR spectroscopy? (n.d.). Zocratic. Retrieved January 23, 2026, from [Link]

  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

  • NMR shifts with relativistic DFT. (n.d.). SCM. Retrieved January 23, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved January 23, 2026, from [Link]

  • IR: nitro groups. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

  • (PDF) GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. (2015, December 22). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Application of DFT Calculations in NMR Spectroscopy. (2024, July 28). YouTube. Retrieved January 23, 2026, from [Link]

  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • C7895 Mass Spectrometry of Biomolecules. (n.d.). Masaryk University. Retrieved January 23, 2026, from [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved January 23, 2026, from [Link]

  • 13.04 Isotopic Abundance in Mass Spectrometry. (2017, December 31). YouTube. Retrieved January 23, 2026, from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved January 23, 2026, from [Link]

  • How to perform NMR calculation in Gaussian. (2024, May 12). YouTube. Retrieved January 23, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene

Introduction: Beyond the Synthesis In the landscape of drug discovery and development, the synthesis of novel compounds like 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene represents a step toward new therapeutic possibil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Synthesis

In the landscape of drug discovery and development, the synthesis of novel compounds like 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene represents a step toward new therapeutic possibilities. However, our responsibility as scientists extends beyond the reaction flask. The safe and compliant disposal of resulting waste streams is a critical, non-negotiable component of the research lifecycle. This guide provides a comprehensive, technically grounded framework for the proper disposal of this halogenated nitroaromatic compound.

The structural motifs present—a dibrominated, nitrated benzene ring—signal a compound that must be handled with respect. The nitro group, in particular, is a well-established toxophore, while the halogenated nature places it in a specific category of chemical waste. This document moves beyond a simple checklist, explaining the causality behind each procedural step to ensure that laboratory operations are not only compliant but are fundamentally safe and environmentally responsible. The protocols herein are designed as a self-validating system, grounding every action in established chemical safety principles.

Section 1: Hazard Assessment & Characterization

Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene must be consulted, we can infer a reliable hazard profile from its constituent functional groups and structurally similar molecules.

The presence of a nitro group on an aromatic ring is a significant toxicological red flag. The parent compound, nitrobenzene, is known to be highly toxic by all routes of exposure (ingestion, dermal contact, and inhalation) and is a suspect carcinogen that may damage fertility.[1][2] Its primary mechanism of toxicity involves the induction of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[2][3] Furthermore, related brominated aromatic compounds are documented as being harmful if swallowed, causing serious skin and eye irritation, and potentially causing respiratory irritation.[4][5][6]

Therefore, 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene must be treated as a hazardous substance with multiple potential routes of exposure and a high degree of systemic toxicity.

Table 1: Anticipated Hazard Profile of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene
Hazard CategoryAnticipated RiskRationale & Key Considerations
Acute Toxicity High (Oral, Dermal, Inhalation)The nitroaromatic structure is associated with significant systemic toxicity.[1][2] Dermal absorption is a critical exposure pathway.[2]
Skin/Eye Irritation High Brominated aromatic compounds are known skin and eye irritants.[4][5]
Respiratory Irritation Moderate to High May cause respiratory irritation if handled as a powder or if dissolved in a volatile solvent.[4]
Chronic Toxicity High Suspected carcinogen, reproductive toxicant, and target organ toxicant (blood) based on data for nitrobenzene.[1][2][6]
Environmental Hazard Moderate to High Nitroaromatics are often harmful to aquatic life with long-lasting effects.[1] Disposal into drains is strictly forbidden.[7]

Section 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The engineering controls and personal protective equipment (PPE) used during synthesis are equally critical during waste consolidation and disposal preparation. The primary goal is to create an impenetrable barrier between the researcher and the chemical hazard.

Engineering Controls: All handling of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, whether in pure form or in solution, must be conducted within a certified chemical fume hood. This is the primary defense against the inhalation of aerosols or volatile contaminants.[4][8]

Personal Protective Equipment (PPE): A multi-layered approach to PPE is required to mitigate the risks identified in Section 1.[9][10]

  • Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is mandatory. The high dermal toxicity of nitro-compounds necessitates this redundancy.[1][2] Contaminated gloves must be removed and disposed of as hazardous waste immediately.

  • Eye and Face Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[11] For operations with a higher splash risk, such as transferring large volumes of waste solution, a full-face shield should be worn in addition to goggles.[12]

  • Body Protection: A flame-resistant laboratory coat is required. For bulk transfers, a chemically impervious apron should be worn over the lab coat.[13]

  • Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, are required at all times in the laboratory.[12][13]

Section 3: Waste Segregation & Containment Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing incompatible waste streams can lead to dangerous reactions, while improper classification can result in regulatory violations and environmental harm. 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene waste falls squarely into the Halogenated Organic Waste category.[14]

Step-by-Step Containment Procedure:
  • Designate the Waste Stream: Clearly identify a waste container for "Halogenated Organic Waste."[14] Never mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[15][16] This segregation is crucial because halogenated waste often requires specific high-temperature incineration for complete destruction, a different process than that used for standard non-halogenated solvents.[14]

  • Select a Compatible Container: The waste container must be constructed of a material that is non-reactive to the waste, typically glass or high-density polyethylene (HDPE).[17] It must have a screw-top cap that provides a secure seal to prevent leaks and the escape of vapors.[17] Never use food-grade containers.[17]

  • Ensure Proper Labeling: The container must be labeled clearly and accurately before the first drop of waste is added. The label must include:

    • The words "Hazardous Waste ".[17]

    • The full chemical name of every component in the container (e.g., "1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene," "Dichloromethane," etc.). Do not use abbreviations or chemical formulas.[17]

    • The approximate percentage of each component.

    • The relevant hazard(s) (e.g., "Toxic," "Irritant," "Environmental Hazard").[17]

    • The date the container was first used for waste accumulation.

  • Accumulate Waste Safely: Add waste to the container in a chemical fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.[17] Keep the container securely capped at all times, except when actively adding waste.[7]

  • Store in a Satellite Accumulation Area (SAA): The designated waste container must be stored in a designated SAA, which is a location at or near the point of generation.[17] This area must be under the control of the laboratory personnel and should be in a secondary containment tray to capture any potential leaks. Store it away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[2][16]

Section 4: The Disposal Pathway Workflow

The journey of a chemical from being "waste" to its final, compliant disposal follows a structured and logical pathway. This workflow ensures that all safety and regulatory checkpoints are met. The process is initiated by the researcher and completed by the institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

G cluster_0 Laboratory Operations cluster_1 Disposal Logistics A Waste Generated (e.g., reaction residues, contaminated materials) B Step 1: Hazard Characterization (Consult SDS, Identify as Halogenated/Nitroaromatic) A->B Characterize C Step 2: Segregate Waste (Designate as 'Halogenated Organic Waste') B->C Segregate D Step 3: Select & Label Container (Properly labeled, compatible container) C->D Contain E Step 4: Accumulate & Store Safely (In SAA, capped, secondary containment) D->E Store F Step 5: Request Pickup (Submit waste pickup request to EHS) E->F Request G Step 6: EHS/Contractor Collection (Waste removed by trained professionals) F->G Collect H Step 7: Final Compliant Disposal (High-temperature incineration) G->H Dispose

Caption: Disposal Workflow for Halogenated Nitroaromatic Waste.

Section 5: Emergency Procedures - Spill & Exposure Management

Even with meticulous planning, accidents can occur. A prepared response is the key to mitigating the consequences of a spill or personnel exposure.[18]

Protocol 5.1: Small Spill Cleanup (<100 mL, inside a fume hood)
  • Alert & Assess: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.

  • Don PPE: Don the appropriate PPE as described in Section 2, including double gloves and safety goggles.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical sorbent.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Document: Record the spill and cleanup procedure in the laboratory notebook.

Protocol 5.2: Large Spill or Spill Outside Containment
  • RESCUE & EVACUATE: Immediately alert everyone in the lab and evacuate the area.[19] If clothing is contaminated, remove it immediately and use a safety shower.

  • CONFINE: Close the laboratory doors to confine the vapors.[19]

  • REPORT: Call your institution's emergency number and/or EHS office immediately.[19] Provide the following information:

    • Your name and location.

    • The name of the chemical spilled (1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene).

    • The estimated quantity.

    • Any injuries that have occurred.

  • SECURE: Secure the area to prevent re-entry until emergency responders arrive.[19] Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous spill response.

Protocol 5.3: Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, after removing any contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.

Conclusion

The proper disposal of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a multi-faceted process rooted in a deep understanding of its chemical hazards. By adhering to the principles of rigorous hazard assessment, correct use of PPE, strict waste segregation, and prepared emergency response, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always remember that the final authority on handling and disposal is the manufacturer-provided Safety Data Sheet and your institution's specific hazardous waste management plan.

References

  • Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene.
  • CymitQuimica. (2024). Safety Data Sheet: 1,3-Dibromo-2-methoxy-5-methylbenzene.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Echemi. (n.d.). 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Safety Data Sheets.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.
  • Utah State University. (n.d.). Incompatible Chemicals | Office of Research Environmental Health and Safety.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • GOV.UK. (n.d.). Nitrobenzene - Incident management.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Unknown Source. (n.d.). Hazardous waste segregation.
  • Princeton University. (n.d.). Chemical Spill Procedures | Office of Environmental Health and Safety.
  • TCI Chemicals. (2023). SAFETY DATA SHEET: 3-Bromo-5-nitroanisole.
  • National University of Singapore. (n.d.). Disposal of Waste Solvents.
  • U.S. Environmental Protection Agency. (2009). Toxicological Review of Nitrobenzene.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Toronto. (n.d.). Chemical Spill Procedures - Environmental Health & Safety.
  • Unknown Source. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). 1,3-Dibromo-2-methoxy-5-nitrobenzene.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrobenzene.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • California Department of Toxic Substances Control. (n.d.). Laboratory Hazardous Waste Accumulation and Treatment.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • Unknown Source. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • University of Maryland. (n.d.). Table of Incompatible Chemicals.
  • Montana Tech. (n.d.). Emergency Response Procedures for Radioactive Spill or Emergency.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Alfa Aesar. (2026). SAFETY DATA SHEET: 1-Bromo-4-nitrobenzene.
  • Sigma-Aldrich. (n.d.). 4,5-Dimethoxy-2-nitrobenzyl bromide 97%.
  • Sciencemadness Discussion Board. (2003). bromination of nitrobenzene.
  • Wikipedia. (n.d.). Nitrobenzene.

Sources

Handling

Mastering the Safe Handling of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene: A Guide for the Modern Laboratory

For the dedicated researcher, the integrity of your work is paramount. This extends beyond the precision of your experimental results to the very environment in which you operate.

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, the integrity of your work is paramount. This extends beyond the precision of your experimental results to the very environment in which you operate. The safe and effective handling of complex reagents is a cornerstone of scientific excellence. This guide provides a comprehensive, experience-driven framework for managing 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, a compound whose nuanced reactive profile demands meticulous attention to safety and operational protocol. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the uncompromising quality of your research.

Hazard Assessment: Understanding the Intrinsic Risks

Core Hazards:

  • High Acute Toxicity: Halogenated nitroaromatic compounds are often toxic if swallowed, inhaled, or in contact with skin.[1][3] Rapid absorption through the skin is a primary route of exposure.[2]

  • Organ-Specific Toxicity: Prolonged or repeated exposure can lead to organ damage, with the blood (methemoglobinemia), liver, and kidneys being particular targets.[2]

  • Carcinogenicity and Mutagenicity: Many nitroaromatic compounds are suspected carcinogens.[4] It is prudent to handle this compound as a potential carcinogen.

  • Skin and Eye Damage: The presence of nitro and bromo groups on the benzene ring suggests that this compound is likely to be a skin and eye irritant, and potentially corrosive.[1]

  • Explosive Potential: Certain nitroaromatic compounds can be explosive under specific conditions, such as heat, shock, or when mixed with other substances. This is a critical consideration for both handling and disposal.[5]

Hazard Identification Summary Table:

Hazard ClassificationAnticipated RiskPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation)High Skin absorption, inhalation of dust/aerosols, ingestion.[2]
CarcinogenicitySuspected All routes of exposure.
Organ Toxicity (Repeated Exposure)High (Blood, Liver, Kidneys)All routes of exposure.[2]
Skin Corrosion/IrritationHigh Direct contact.[1]
Serious Eye Damage/IrritationHigh Direct contact with dust or splashes.[1]

Personal Protective Equipment (PPE): Your First and Last Line of Defense

A multi-layered approach to PPE is non-negotiable. The principle of "as low as reasonably achievable" (ALARA) for exposure should guide your PPE selection.

dot

Caption: Hierarchical approach to PPE selection.

Detailed PPE Specifications:

PPE CategoryItemSpecification and Rationale
Hand Protection Double-Gloving System: Butyl or Viton® over NitrileThe outer glove of butyl or Viton® provides robust protection against nitroaromatic compounds.[6] The inner nitrile glove offers secondary protection and makes doffing safer. Never use nitrile gloves as the primary barrier for prolonged contact.[7]
Eye Protection Chemical Splash Goggles and Face ShieldGoggles are mandatory to prevent splashes from reaching the eyes.[8] A full-face shield is required over the goggles when handling larger quantities or when there is a significant risk of splashing.[9]
Body Protection Flame-Resistant Lab Coat and Chemical-Resistant ApronA flame-resistant lab coat should be worn and kept fully fastened.[8] A chemical-resistant apron provides an additional barrier against spills and splashes.
Respiratory Protection Chemical Fume HoodAll handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood.[8][10]
NIOSH-Approved RespiratorIf there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with organic vapor cartridges is necessary.[2]

Glove Selection: A Deeper Dive

The selection of appropriate gloves is critical due to the high dermal toxicity of nitroaromatics. Breakthrough time (the time it takes for a chemical to permeate the glove material) is a key metric.[6]

Glove Material Breakthrough Time Comparison (for Nitrobenzene as an analogue):

Glove MaterialBreakthrough TimeDegradation RatingRecommendation
Butyl > 8 hoursExcellentPrimary Choice for prolonged contact.[7]
Viton® > 8 hoursExcellentPrimary Choice for prolonged contact.[7]
Neoprene > 4 hoursGoodSuitable for intermediate duration tasks.[7]
Nitrile < 1 hourNot RecommendedUnsuitable for primary protection; acceptable as an inner glove.[7]

Always inspect gloves for any signs of degradation (swelling, discoloration, tearing) before and during use. Remove and replace gloves immediately upon any suspected contact.[11]

Operational Plan: From Receipt to Reaction

A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency.

dot

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene
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